molecular formula C6H12BrNO B1520538 2-Bromo-N-ethyl-N-methylpropanamide CAS No. 1060817-26-6

2-Bromo-N-ethyl-N-methylpropanamide

Cat. No.: B1520538
CAS No.: 1060817-26-6
M. Wt: 194.07 g/mol
InChI Key: FVNKDGISNDDCFU-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-N-methylpropanamide is a useful research compound. Its molecular formula is C6H12BrNO and its molecular weight is 194.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-N-ethyl-N-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-ethyl-N-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-ethyl-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-4-8(3)6(9)5(2)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNKDGISNDDCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672450
Record name 2-Bromo-N-ethyl-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-26-6
Record name 2-Bromo-N-ethyl-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-N-ethyl-N-methylpropanamide (CAS 1060817-26-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-Bromo-N-ethyl-N-methylpropanamide. As a specialized chemical intermediate, understanding its characteristics is crucial for its effective and safe utilization in research and development.

Core Chemical Identity and Physicochemical Properties

2-Bromo-N-ethyl-N-methylpropanamide, with the CAS number 1060817-26-6, is a halogenated amide derivative. Its fundamental properties are summarized below. It is important to note that while some suppliers describe it as a white crystalline powder, others list it as a liquid, indicating that its physical state at ambient temperature may vary depending on purity.[1][2]

PropertyValueSource
CAS Number 1060817-26-6[3]
Molecular Formula C₆H₁₂BrNO[3]
Molecular Weight 194.07 g/mol [3]
IUPAC Name 2-bromo-N-ethyl-N-methylpropanamide[3]
Appearance White crystalline powder or liquid[1][2]
Purity Typically offered at ≥95% or 97%[1][2]
Canonical SMILES CCN(C)C(=O)C(C)Br[3]
InChIKey FVNKDGISNDDCFU-UHFFFAOYSA-N[3]
LogP (Computed) 1.01 - 1.3[2][3]
Topological Polar Surface Area 20.3 Ų[3]
Rotatable Bond Count 2[3]

Synthesis and Mechanistic Considerations

A definitive, step-by-step synthesis protocol for 2-Bromo-N-ethyl-N-methylpropanamide is not extensively documented in peer-reviewed literature. However, a plausible and widely utilized method for the synthesis of α-bromoamides involves the amidation of an α-bromo acyl halide with a secondary amine.

The proposed synthetic pathway would involve the reaction of 2-bromopropionyl bromide with N-ethylmethylamine. The causality behind this experimental choice lies in the high reactivity of the acyl bromide, which readily undergoes nucleophilic acyl substitution with the secondary amine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen bromide byproduct, driving the reaction to completion.

Proposed Experimental Protocol: Synthesis of 2-Bromo-N-ethyl-N-methylpropanamide

Materials:

  • N-ethylmethylamine

  • 2-Bromopropionyl bromide

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-ethylmethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 2-bromopropionyl bromide (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution. The dropwise addition is crucial to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-Bromo-N-ethyl-N-methylpropanamide.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine N-ethylmethylamine + Triethylamine in DCM ReactionVessel Reaction at 0 °C to RT Amine->ReactionVessel Add slowly AcylHalide 2-Bromopropionyl bromide in DCM AcylHalide->ReactionVessel Quench Quench with Water ReactionVessel->Quench Wash Wash with NaHCO₃ and Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Product Pure 2-Bromo-N-ethyl- N-methylpropanamide Purify->Product

Caption: Proposed workflow for the synthesis of 2-Bromo-N-ethyl-N-methylpropanamide.

Reactivity and Potential Applications

2-Bromo-N-ethyl-N-methylpropanamide is a versatile building block in organic synthesis. Its reactivity is primarily centered around the electrophilic carbon atom bearing the bromine atom. This makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Potential applications, though not explicitly detailed for this specific compound in the literature, can be inferred from the reactivity of related α-bromoamides. These include:

  • Intermediate in Pharmaceutical Synthesis: α-Haloamides are common precursors in the synthesis of more complex molecules with potential biological activity.[4] The γ-lactam moiety, for instance, which can be formed from reactions involving α-bromoamides, is prevalent in many small-molecule pharmaceuticals.[4]

  • Building Block for Heterocyclic Chemistry: The electrophilic nature of the α-carbon and the amide functionality make it a suitable precursor for the synthesis of various heterocyclic compounds.

  • Radical Chemistry: The carbon-bromine bond can be cleaved under radical conditions, making it a potential substrate for radical-mediated C-C bond-forming reactions.[4]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups attached to the nitrogen, as well as the methyl group and the methine proton at the α-position. The ethyl group would likely appear as a quartet for the methylene protons and a triplet for the methyl protons. The N-methyl group would be a singlet. The α-methyl group would be a doublet, coupled to the α-proton, which in turn would be a quartet.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon would appear at the most downfield chemical shift.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O (amide) stretching vibration, typically in the range of 1630-1680 cm⁻¹. C-H stretching vibrations from the alkyl groups would be observed around 2850-3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine and cleavage adjacent to the carbonyl group.

Safety, Handling, and Storage

Detailed toxicological data for 2-Bromo-N-ethyl-N-methylpropanamide are not available.[5] Therefore, it should be handled with the standard precautions for a potentially hazardous chemical. Based on the safety data for structurally related α-bromoamides and alkyl bromides, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6]

  • Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Keep away from strong oxidizing agents and bases.[6]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[6]

The following diagram outlines the key logical relationships for safe handling and storage:

Safety_Handling cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage Conditions cluster_emergency Emergency Measures Gloves Protective Gloves Goggles Safety Goggles LabCoat Lab Coat Ventilation Use in a Well-Ventilated Area (Fume Hood) AvoidContact Avoid Skin and Eye Contact Container Tightly Sealed Container Location Cool, Dry, Well-Ventilated Area Incompatibles Away from Oxidizing Agents and Bases FirstAid Standard First Aid Procedures (Rinse, Fresh Air, Medical Attention) Compound 2-Bromo-N-ethyl- N-methylpropanamide Compound->Gloves Requires Compound->Goggles Requires Compound->LabCoat Requires Compound->Ventilation Handle with Compound->AvoidContact Handle with Compound->Container Store in Compound->Location Store in Compound->Incompatibles Store in Compound->FirstAid In case of exposure

Caption: Key safety and handling considerations for 2-Bromo-N-ethyl-N-methylpropanamide.

Conclusion

2-Bromo-N-ethyl-N-methylpropanamide is a valuable, albeit not extensively studied, chemical intermediate. Its utility in organic synthesis stems from the reactive carbon-bromine bond, which allows for a variety of subsequent chemical transformations. While there is a notable absence of comprehensive experimental data in the public domain, this guide provides a framework for its synthesis, predicted properties, and safe handling based on established chemical principles and data from analogous compounds. It is imperative for researchers to conduct their own analytical characterization and safety assessments prior to use.

References

  • PubChem. 2-Bromo-N-ethyl-N-methylpropanamide. Available at: [Link]

  • PubChem. 2-Bromo-n-ethylpropanamide. Available at: [Link]

  • Material Safety Data Sheet - 2-Bromo-2-methylpropane. Available at: [Link]

  • Chemical Science (RSC Publishing). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Available at: [Link]

Sources

Advanced Technical Guide: Alpha-Bromoamide Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of alpha-bromoamide intermediates, specifically tailored for pharmaceutical researchers and process chemists.

Executive Summary & Chemical Architecture

Alpha-bromoamides (


-bromoamides) represent a class of high-value electrophilic "warheads" in pharmaceutical chemistry. Characterized by the general structure 

, these intermediates bridge the gap between simple alkylating agents and complex heterocyclic precursors.

Their utility in drug development stems from their dual-reactivity profile :

  • Electrophilic

    
    -Carbon:  The electron-withdrawing carbonyl group activates the adjacent C-Br bond, making it highly susceptible to 
    
    
    
    attack by nucleophiles (amines, thiols, carbanions).
  • Radical Precursor: The weak C-Br bond serves as an excellent initiation point for Atom Transfer Radical Polymerization (ATRP) and Atom Transfer Radical Addition (ATRA), enabling the construction of gamma-lactams and other functionalized scaffolds.

Unlike simple alkyl halides, the amide moiety provides hydrogen-bonding capability and conformational rigidity, often directing stereoselectivity in subsequent cyclizations.

Strategic Synthesis: The "Amine-Acyl Halide" Protocol

While various routes exist (e.g., bromination of amides), the industrial standard for pharmaceutical purity involves the acylation of amines with


-bromoacetyl halides. This route minimizes side reactions and allows for the introduction of complex chiral amines.
Standard Operating Procedure (SOP)

Objective: Synthesis of N-substituted-2-bromoacetamide.

Reagents:

  • Substrate: Primary or Secondary Amine (

    
     equiv).
    
  • Acylating Agent: Bromoacetyl bromide (or chloride) (

    
     equiv).
    
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (
    
    
    
    equiv).
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Temperature:

    
     to 
    
    
    
    (Critical to prevent bis-acylation or polymerization).

Protocol Logic:

  • Temperature Control: The reaction is highly exothermic. Maintaining

    
     prevents the amine from attacking the 
    
    
    
    -bromide instead of the carbonyl (self-alkylation).
  • Order of Addition: The acid halide is added to the amine/base mixture to maintain a low concentration of the electrophile relative to the nucleophile, favoring amide formation over alkylation.

Visualization: Synthesis Workflow

SynthesisWorkflow Amine Start: Chiral Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (-10°C) Reagent Reagent: Bromoacetyl Bromide Reagent->Intermediate Product End: Alpha-Bromoamide (Electrophile) Intermediate->Product Elimination of Br- Base Base Scavenger (Et3N) Base->Product HBr Removal

Figure 1: Logic flow for the controlled synthesis of alpha-bromoamides, highlighting the critical temperature-dependent nucleophilic attack.

Pharmaceutical Applications: The "Hero" Reactions

Beta-Lactam Construction (The C3-C4 Closure)

The most prestigious application of


-bromoamides is in the synthesis of 

-lactams (azetidin-2-ones)
, the core scaffold of penicillin and cephalosporin antibiotics.

Mechanism: The formation of the strained 4-membered ring is achieved via an intramolecular alkylation . An


-bromoamide bearing a nucleophilic group (often a masked amine or enolate precursor) on the nitrogen side chain undergoes cyclization.
  • Reformatsky-Type Cyclization: Treatment of an

    
    -bromoamide with Zinc or Samarium(II) iodide (
    
    
    
    ) generates a metal enolate that attacks an imine or carbonyl within the same molecule.
  • Base-Mediated Closure: For simple systems, a strong base (NaH, LiHMDS) deprotonates the amide nitrogen or an activated methylene, forcing displacement of the bromide.

Case Study Relevance: This method is pivotal for synthesizing Monobactams (e.g., Aztreonam analogs) where the


-lactam ring is not fused to another ring.

BetaLactam Start Alpha-Bromoamide Precursor Enolate Metal Enolate / Anion (Zn or Base) Start->Enolate Activation TS Transition State (4-Exo-Tet) Enolate->TS Intramolecular Attack Product Beta-Lactam Ring (Azetidin-2-one) TS->Product Cyclization

Figure 2: Mechanism of Beta-Lactam formation via intramolecular alkylation of alpha-bromoamides.

Gamma-Lactam Synthesis (Racetam Drugs)

Drugs like Brivaracetam and Levetiracetam (anti-epileptics) are pyrrolidone derivatives. Their synthesis often relies on the reactivity of


-bromo precursors.
  • Pathway: An

    
    -bromoamide (e.g., 2-bromobutanamide) serves as the alkylating agent for a pyrrolidinone ring, or conversely, a 4-aminobutyric acid derivative is cyclized via an 
    
    
    
    -bromo intermediate.
  • Radical Cascade (ATRA): Modern routes utilize Atom Transfer Radical Addition. An

    
    -bromoamide radical adds to a terminal olefin, followed by cyclization to form the 
    
    
    
    -lactam ring. This is a powerful method for constructing highly substituted pyrrolidines.
Heterocycle Synthesis (Hantzsch-Type)

-Bromoamides react with thioamides or thioureas to form Thiazoles . Unlike the classic Hantzsch synthesis (using 

-haloketones), the use of amides allows for the introduction of an amino group or other functionality at the 4- or 5-position of the thiazole, a common motif in kinase inhibitors.

Quantitative Data: Reactivity Comparison

Electrophile ClassLeaving Group AbilityHydrolytic StabilityPrimary Pharma Application
Alpha-Bromoamide High (Br is excellent LG)Moderate (Amide is stable)Beta-Lactams, Heterocycles
Alpha-ChloroamideModerateHighCost-effective alkylation
Alpha-IodoamideVery HighLow (Light sensitive)Radical cyclizations (ATRA)
Alpha-BromoketoneHighLow (Highly reactive)Thiazole synthesis (Hantzsch)

Industrial Safety & Handling (The "Lachrymator" Factor)

Warning: Alpha-bromoamides are potent alkylating agents and often severe lachrymators (tear agents).

  • Lachrymatory Effect: Similar to bromoacetone, these compounds activate TRPA1 channels in the eyes and lungs.

    • Control: All handling must occur in a certified fume hood.

    • Decontamination: Neutralize spills with 10% aqueous sodium thiosulfate or dilute ammonia to displace the bromide harmlessly.

  • Skin Corrosivity: They can cause delayed chemical burns. Double-gloving (Nitrile + Laminate) is recommended.

  • Differentiation: Do not confuse with "Bromo-OTBN" (4'-Bromomethyl-2-cyanobiphenyl), which is a benzylic bromide used for Sartan drugs. While both are brominated intermediates, their handling and reactivity profiles differ significantly.

References

  • Vertex AI Search. (2025). Synthesis and Reactivity of Alpha-Haloamides in Pharmaceutical Contexts. 1[2]

  • Royal Society of Chemistry. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science. 3[2][4][5]

  • National Institutes of Health (PMC). (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. 6

  • Organic Syntheses. (2014). Preparation of Alpha-Bromoamides via Bromoacetyl Bromide. 7[5][8]

  • Fisher Scientific. (2025). Safety Data Sheet: Alpha-Bromoamide Handling and Hazards. 9

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-N-ethyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Bromo-N-ethyl-N-methylpropanamide (CAS 1060817-26-6) is a specialized


-haloamide intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, including lysergamides and heterocyclic derivatives. Its utility stems from the electrophilic 

-carbon, which is primed for nucleophilic substitution, and the tertiary amide motif, which acts as a robust directing group.

This guide addresses a critical gap in public literature: the lack of standardized solubility data for this specific intermediate. By synthesizing predictive physicochemical modeling with empirical solvation rules, this document provides researchers with a Predicted Solubility Profile and a Self-Validating Experimental Protocol to determine exact saturation limits in their specific laboratory environment.

Key Takeaway: As a tertiary amide with a lipophilic alkyl halide tail, this compound exhibits a "Dual-Nature" solubility profile—highly miscible in polar aprotic solvents (DCM, THF) while showing temperature-dependent solubility in non-polar hydrocarbons (Hexane) and protic solvents (Water).

Part 2: Physicochemical Profile & Solvation Mechanisms

To select the correct solvent, one must understand the competing forces within the molecule.

Molecular Architecture
  • Core Structure: A propanamide backbone with a bromine atom at the

    
    -position.
    
  • N-Substituents: Asymmetric Ethyl and Methyl groups on the nitrogen prevent efficient crystal packing, favoring a liquid or low-melting solid state at room temperature.

  • Electronic Character:

    • Amide Carbonyl (

      
      ):  Strong dipole acceptor; drives solubility in polar solvents.[1]
      
    • Alkyl Bromide (

      
      ):  Lipophilic region; enhances solubility in halogenated and organic media.
      
    • LogP (Predicted): ~1.1 – 1.3. This indicates moderate lipophilicity, suggesting the compound prefers organic layers over aqueous phases in extraction scenarios.

Solvation Mechanisms

The solubility is governed by the interaction between the solvent's functional groups and the amide's dipole.

Figure 1: Mechanistic basis of solvation. The primary driver for dissolution is dipole-dipole interaction, favoring polar aprotic solvents.

Part 3: Predicted Solubility Profile

Based on the Hansen Solubility Parameters (HSP) for structurally similar


-dialkyl-

-bromoamides, the following solubility profile is established.
Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary Choice. Ideal for synthesis and extraction. The high density of DCM aids in phase separation from water.
Ethers THF, Diethyl Ether, MTBEHigh Excellent for reactions requiring anhydrous conditions (e.g., Grignard reactions).
Esters Ethyl Acetate (EtOAc)High Preferred "Green" alternative to DCM for extractions and chromatography.
Alcohols Methanol, Ethanol, IPAGood Soluble due to H-bonding. Caution: Nucleophilic solvent; may react with the

-bromide at high temps (solvolysis).
Hydrocarbons Hexane, Heptane, CyclohexaneLow to Moderate Poor solvent at RT. Useful as an anti-solvent to precipitate impurities or induce crystallization if the compound is solid.
Aqueous Water, PBSLow (<10 mg/mL)Sparingly soluble. Suitable as the waste phase in liquid-liquid extractions.

Part 4: Experimental Protocol (Self-Validating)

Since batch-to-batch purity affects solubility, researchers should not rely solely on literature values. Use this Saturation Shake-Flask Method to generate precise data for your specific lot.

Phase 1: Rapid Range-Finding
  • Place 10 mg of 2-Bromo-N-ethyl-N-methylpropanamide into a 4 mL vial.

  • Add solvent in 100 µL increments at Room Temperature (25°C).

  • Vortex for 30 seconds after each addition.

  • Visual Check: If dissolved <100 µL, solubility is >100 mg/mL (High). If undissolved after 2 mL, solubility is <5 mg/mL (Low).

Phase 2: Quantitative Determination (HPLC/Gravimetric)

For critical formulation or process scale-up, use this workflow.

Figure 2: Standardized workflow for quantitative solubility determination.

Protocol Steps:

  • Preparation: Add excess compound to the solvent until a visible undissolved phase remains (saturation).

  • Equilibration: Agitate at constant temperature for 24 hours.

  • Sampling: Centrifuge or filter (using a syringe filter compatible with the solvent, e.g., PTFE).

  • Quantification:

    • Gravimetric (Low Precision): Evaporate a known volume of supernatant and weigh the residue.

    • HPLC (High Precision): Dilute the supernatant and analyze against a calibration curve. Note: Use a UV wavelength of 210-220 nm, as the amide bond has weak absorption.

Part 5: Safety & Handling (Haloamides)

  • Lachrymator Potential:

    
    -Haloamides are structurally related to tear gas agents (e.g., bromoacetone). While less volatile, they can be severe eye and skin irritants.
    
    • Requirement: Handle strictly within a fume hood.

  • Reactivity Warning: Avoid using DMSO or DMF at elevated temperatures (>60°C) for extended periods, as thermal decomposition or halogen exchange can occur.

  • Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with strong bases (e.g., NaOH), which can induce hydrolysis or elimination reactions.

References

  • PubChem. 2-Bromo-N-ethyl-N-methylpropanamide (CID 45791172).[2] National Library of Medicine. [Link]

  • Science Ready. Amides: Structure and Physical Properties. (General principles of amide solubility). [Link]

  • Organic Syntheses. General Procedures for alpha-Bromoamides. (Synthesis and handling context).[3][4][5][6] [Link]

Sources

Technical Monograph: Handling and Safety Protocols for 2-Bromo-N-ethyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 2-Bromo-N-ethyl-N-methylpropanamide[1][2][3][4][5][6][7]

  • CAS Registry Number: 1060817-26-6[1][2][3][4][5][6][7]

  • Classification:

    
    -Haloamide / Alkylating Agent
    
  • Version: 1.0 (Research Use Only)

Chemical Identity & Physiochemical Properties[3][4][6][8][9][10]

This compound is a specialized halogenated amide intermediate. Unlike simple alkyl halides, the amide functionality imparts unique solubility and reactivity profiles. The presence of the bromine atom at the


-position relative to the carbonyl group creates a highly electrophilic center, driving its utility in synthesis but also defining its primary toxicity mechanism.

Table 1: Substance Identification & Properties

PropertySpecification
Chemical Name 2-Bromo-N-ethyl-N-methylpropanamide
CAS Number 1060817-26-6
Molecular Formula

Molecular Weight 194.07 g/mol
SMILES CCN(C)C(=O)C(C)Br
Physical State White to off-white crystalline powder or low-melting solid (depending on purity)
Solubility Soluble in DCM, DMSO, Methanol; sparingly soluble in water.[3][6]
Predicted LogP ~1.0 - 1.3 (Lipophilic, potential for skin absorption)

Hazard Identification & Mechanistic Toxicology

Senior Scientist Note: Specific toxicological data (LD50) for this exact CAS is limited in public registries. Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) of the


-haloamide class. We treat this substance as a potent alkylating agent.
The Mechanism of Toxicity (The "Why")

The primary hazard arises from the Carbon-Bromine (C-Br) bond adjacent to the carbonyl. This configuration polarizes the


-carbon, making it a "soft" electrophile.
  • Cellular Target: Nucleophilic residues on biological macromolecules (e.g., cysteine thiols in proteins, nitrogen in DNA bases).

  • Reaction:

    
     (Bimolecular Nucleophilic Substitution).
    
  • Consequence: When this compound contacts tissue, it alkylates cellular proteins, leading to immediate cell death (necrosis), inflammation, and potential sensitization. This is why it is classified as a Lachrymator and Corrosive/Irritant .

GHS Classification (Derived)

Based on the functional group properties, the following precautionary classifications apply:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8]

  • Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye irritation or damage. Lachrymator.

  • Skin Sensitization (Category 1): May cause an allergic skin reaction (due to protein haptenization).

  • STOT-SE (Category 3): May cause respiratory irritation.

Safe Handling & Engineering Controls

The "Self-Validating" Containment Protocol

To ensure safety, you must establish a system where failure is visible.

  • Primary Containment (Engineering):

    • Requirement: Handle only in a certified chemical fume hood.

    • Validation: Verify face velocity is 100 fpm (0.5 m/s) before opening the vial. Use a visual airflow indicator (e.g., a ribbon or digital monitor) to confirm negative pressure.

  • Personal Protective Equipment (PPE) Strategy:

    • Respiratory: If working outside a hood (strictly discouraged), a full-face respirator with Organic Vapor (OV) cartridges is required.

    • Dermal (The Double-Glove System):

      • Inner Layer: 4-mil Nitrile (tactility).

      • Outer Layer: 4-mil Nitrile or Laminate (Silver Shield) for prolonged handling.

      • Reasoning: Small halogenated molecules can permeate standard nitrile rubber over time. Change outer gloves immediately upon splash contact.

Storage Stability
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The C-Br bond can degrade under moisture/light, releasing HBr (corrosive gas).

  • Segregation: Keep away from strong bases and amines (prevents runaway exothermic polymerization or decomposition).

Emergency Response Protocols

Spill Response Decision Logic

In the event of a release, immediate decision-making is critical to prevent exposure.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallSpill Minor (< 5g) in Hood Assess->SmallSpill LargeSpill Major (> 5g) or Outside Hood Assess->LargeSpill PPE_Check Verify PPE: Double Gloves, Goggles, Lab Coat SmallSpill->PPE_Check Evacuate Evacuate Lab Trigger Alarm LargeSpill->Evacuate High Risk Absorb Absorb with Vermiculite or Chem-Pad PPE_Check->Absorb Neutralize Treat Surface with Dilute Sodium Thiosulfate Absorb->Neutralize Decontaminate Waste Seal in HazMat Bag Label as 'Halogenated Organic' Neutralize->Waste

Figure 1: Decision matrix for handling spills of


-bromoamides. Note the emphasis on evacuation for uncontained spills due to lachrymatory potential.
First Aid Measures
  • Eye Contact: Immediate irrigation is vital. Flush for 15 minutes . Note: If available, use Diphoterine®; otherwise, saline/water.

  • Skin Contact: Wash with soap and water. Do not use ethanol (may enhance absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Synthesis & Reactivity Context[13][14]

Understanding the reactivity of 2-Bromo-N-ethyl-N-methylpropanamide is essential for both synthesis planning and safety. The compound is designed to be a "masked" electrophile.

Reaction Mechanism (Nucleophilic Substitution)

The following diagram illustrates the primary reaction pathway and the point of safety vulnerability (the electrophilic carbon).

ReactionMechanism cluster_safety Safety Critical Control Point Substrate 2-Bromo-N-ethyl-N-methylpropanamide (Electrophile) Transition Transition State (SN2 Attack at Alpha-Carbon) Substrate->Transition Nucleophile Nucleophile (Nu:) (Amine, Thiol, Enolate) Nucleophile->Transition Product Substituted Amide (New C-Nu Bond) Transition->Product LeavingGroup Bromide Ion (Br-) (Leaving Group) Transition->LeavingGroup

Figure 2: Mechanistic pathway showing the displacement of Bromine. The "Transition State" represents the moment of alkylation, which occurs both in the flask (synthesis) and on the skin (toxicity).

Waste Disposal
  • Protocol: Do not dispose of down the drain.

  • Categorization: Halogenated Solvent/Organic Waste.

  • Neutralization (Pre-disposal): For small quantities, the material can be treated with aqueous sodium hydroxide or sodium thiosulfate to hydrolyze the bromide before disposal, converting it to the less toxic hydroxy-amide (check local regulations).

References

  • PubChem. (n.d.). 2-Bromo-N-ethyl-N-methylpropanamide (Compound).[1][2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • ECHA. (n.d.). Guidance on the Application of the CLP Criteria (General Principles for Alkyl Halides). European Chemicals Agency. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Difference between 2-Bromo-N-ethyl-N-methylpropanamide and 2-bromopropanamide

Comparative Analysis: Primary vs. Tertiary -Bromo Amide Scaffolds

Executive Summary

The transition from a primary amide (2-bromopropanamide ) to a tertiary amide (2-bromo-N-ethyl-N-methylpropanamide ) fundamentally alters the physicochemical landscape and reactive potential of the

Physicochemical Profiling

The substitution of the amide nitrogen dictates the intermolecular forces governing the solid-state and solution-phase behavior of these compounds.

Data Comparison Table
Feature2-Bromopropanamide (Primary)2-Bromo-N-ethyl-N-methylpropanamide (Tertiary)
Structure


CAS No. 5875-25-21060817-26-6
Molecular Weight 151.99 g/mol 194.07 g/mol
Physical State White Crystalline SolidViscous Liquid / Low-Melting Solid
Melting Point 123–125 °C< 25 °C (Estimated)
H-Bond Donor Yes (2 sites)No (0 sites)
LogP (Predicted) ~0.3 (Hydrophilic)~1.2 (Lipophilic)
Solubility Polar solvents (MeOH, Water)Organic solvents (DCM, EtOAc, THF)
Causality of Physical Differences
  • Lattice Energy & Melting Point: The primary amide possesses two N-H protons capable of forming a robust intermolecular hydrogen-bonding network with the carbonyl oxygen. This results in a high crystal lattice energy and a melting point >120 °C. The tertiary amide lacks N-H donors; its intermolecular interactions are limited to weaker dipole-dipole and van der Waals forces, rendering it a liquid or low-melting solid at room temperature.

  • Solubility & Lipophilicity: The N-ethyl-N-methyl substitution significantly increases the hydrocarbon surface area, elevating the partition coefficient (LogP). This makes the tertiary analog superior for penetrating lipid bilayers in early-stage drug discovery assays, whereas the primary amide is more water-soluble.

Synthetic Methodologies

The synthesis of both compounds typically diverges from a common electrophilic precursor: 2-bromopropionyl bromide . The choice of nucleophile (ammonia vs. secondary amine) dictates the downstream purification strategy.

Experimental Workflows
A. Synthesis of 2-Bromopropanamide (Primary)
  • Mechanism: Nucleophilic Acyl Substitution (Ammonolysis).

  • Protocol:

    • Setup: Charge a reactor with 2-bromopropionyl bromide (1.0 eq) in anhydrous dichloromethane (DCM) at -10 °C.

    • Addition: Sparge anhydrous ammonia gas or add

      
       slowly. Critical: Temperature must be kept <0 °C to prevent displacement of the 
      
      
      -bromine (formation of
      
      
      -amino amide).
    • Workup: The product precipitates due to low DCM solubility. Filter the solid, wash with cold water to remove

      
      , and recrystallize from ethanol.
      
    • Validation: High MP (123 °C) confirms product identity.

B. Synthesis of 2-Bromo-N-ethyl-N-methylpropanamide (Tertiary)
  • Mechanism: Nucleophilic Acyl Substitution (Aminolysis).

  • Protocol:

    • Setup: Dissolve N-ethyl-N-methylamine (1.1 eq) and a scavenger base (triethylamine, 1.2 eq) in dry THF at 0 °C.

    • Addition: Dropwise addition of 2-bromopropionyl bromide (1.0 eq). The exotherm is significant.

    • Causality: The scavenger base is required to neutralize the HBr generated. Unlike ammonia, the secondary amine is more basic and nucleophilic; steric bulk prevents over-reaction at the

      
      -carbon under controlled conditions.
      
    • Workup: Filter off the triethylamine hydrobromide salt. Concentrate the filtrate. The residue is often an oil requiring vacuum distillation or column chromatography (Silica, Hex/EtOAc) for purification.

Pathway Visualization

SynthesisPathwayscluster_0Key DifferencePrecursor2-Bromopropionyl Bromide(Electrophile)Primary2-Bromopropanamide(Primary Amide)Solid, MP 123°CPrecursor->Primary Ammonolysis(-10°C, DCM)Tertiary2-Bromo-N-ethyl-N-methylpropanamide(Tertiary Amide)Liquid/OilPrecursor->Tertiary Aminolysis(TEA, THF, 0°C)AmmoniaAmmonia (NH3)(Nucleophile)Ammonia->PrimarySecAmineN-ethyl-N-methylamine(Nucleophile)SecAmine->Tertiary

Figure 1: Divergent synthetic pathways from the acyl bromide precursor. Note the phase difference in products.

Reactivity Profile & Mechanistic Divergence

The "N-substitution effect" drastically alters the chemical stability and reactivity landscape.

Nucleophilic Substitution ( ) at -Carbon

Both compounds act as electrophiles at the

tertiary amide
  • Steric Hindrance: The N-ethyl and N-methyl groups create a "steric cone" that can retard the approach of bulky nucleophiles compared to the primary amide.

  • Electronic Effect: The inductive donation from the alkyl groups on the nitrogen increases the electron density on the carbonyl oxygen, slightly reducing the acidity of the

    
    -proton compared to the primary amide. This makes the tertiary amide less prone to racemization under mild basic conditions.
    
Hydrolytic Stability
  • Primary Amide: Susceptible to enzymatic (amidase) and chemical hydrolysis to the carboxylic acid. The presence of N-H protons assists in carbonyl activation via hydrogen bonding with solvents or enzymes.

  • Tertiary Amide: Highly resistant to hydrolysis ("Locked" conformation). The lack of N-H protons prevents the formation of certain transition states required for facile cleavage. This stability is a coveted trait in drug design for prolonging half-life.

Dehydration (Nitrile Formation)
  • Primary Amide: Can be dehydrated using

    
     or 
    
    
    to form 2-bromopropionitrile .
  • Tertiary Amide: Cannot undergo dehydration. Reaction with dehydrating agents typically leads to complex iminium salt formation or degradation, not a clean functional group interconversion.

Reactivity Logic Diagram

ReactivityPrimPrimary Amide(2-Bromopropanamide)AlphaSubAlpha-Substitution Product(Peptidomimetic Precursor)Prim->AlphaSub Fast SN2Nitrile2-BromopropionitrilePrim->Nitrile DehydrationAcid2-Bromopropionic AcidPrim->Acid Facile HydrolysisTertTertiary Amide(2-Bromo-N,N-dialkyl...)Tert->AlphaSub Slower SN2(Steric Check)Tert->Acid Resistant/SlowNoRxnNO REACTION(Stable Scaffold)Tert->NoRxn Cannot DehydrateNucNucleophile (Nu-)(e.g., Azide, Amine)Nuc->PrimNuc->TertPOCl3Dehydrating Agent(POCl3)POCl3->PrimPOCl3->TertWaterHydrolysis(H2O/H+)Water->PrimWater->Tert

Figure 2: Reactivity flowchart highlighting the stability of the tertiary amide against dehydration and hydrolysis.

Analytical Characterization (Self-Validating Protocols)

Distinguishing these compounds is straightforward using Proton NMR (

-NMR Fingerprint (CDCl , 400 MHz)
Signal2-Bromopropanamide2-Bromo-N-ethyl-N-methylpropanamideDiagnostic Note
Amide N-H

5.5–7.5 (Broad singlets, 2H)
Absent The disappearance of broad exchangeable protons confirms tertiary structure.
N-Methyl Absent

2.9–3.1 (Singlet/Split, 3H)
Characteristic singlet (often split due to rotamers).
N-Ethyl Absent

1.1 (t), 3.4 (q)
Quartet and triplet pattern for the ethyl group.

-CH

4.4–4.5 (Quartet, 1H)

4.5–4.7 (Quartet, 1H)
Shift is similar, but rotamers in the tertiary amide may cause peak broadening or duality.

Rotameric Complexity: Tertiary amides exhibit restricted rotation around the C-N bond (

signal doubling

Applications in Drug Development

Primary Amide (2-Bromopropanamide)
  • Fragment-Based Drug Discovery (FBDD): Used as a low-molecular-weight polar fragment.

  • Intermediate: Precursor to hydantoins and oxazolidinones via cyclization with ureas or carbamates.

  • Biocide: The compound itself has intrinsic antimicrobial activity (used in water treatment), which can be a liability (toxicity) or an asset depending on the application.

Tertiary Amide (2-Bromo-N-ethyl-N-methylpropanamide)
  • Peptidomimetics: The tertiary amide bond mimics the cis/trans isomerism of proline peptide bonds. It is used to introduce a "kink" or specific conformational constraint in peptide backbones.

  • Lipophilic Linkers: Used to attach the 2-aminopropanamide motif to pharmacophores while blocking metabolism at the amide site. The N-ethyl-N-methyl group provides a specific hydrophobic bulk that can fill hydrophobic pockets in receptor binding sites (e.g., GPCRs).

  • ATRP Initiators: Tertiary

    
    -bromo amides are highly efficient initiators for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains from the amide "head."
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101118, 2-Bromopropanamide. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nomenclature and Reactivity of Amides: Primary, Secondary, and Tertiary.[1][2] Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids and Derivatives.[3] Retrieved from [Link]

Applications of 2-Bromo-N-ethyl-N-methylpropanamide in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical & Polymer Applications

Executive Summary

2-Bromo-N-ethyl-N-methylpropanamide (CAS: 1060817-26-6) represents a versatile class of tertiary ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-haloamides utilized as bifunctional building blocks in organic synthesis.[1][2][3] Distinguished by its steric asymmetry (

-ethyl vs.

-methyl) and a reactive secondary alkyl bromide motif, this compound serves as a critical junction point for three major synthetic pathways: Atom Transfer Radical Polymerization (ATRP) , Radical-Mediated Annulation , and Nucleophilic Substitution (

)
.[2]

This guide outlines the technical specifications, synthesis protocols, and application workflows for researchers leveraging this intermediate in drug discovery and materials science.[2]

Part 1: Chemical Profile & Synthesis

Structural Analysis

The molecule features a secondary


-bromo carbon adjacent to a tertiary amide.[2] The tertiary amide structure is crucial; unlike secondary amides, it lacks an acidic 

proton, preventing self-quenching during base-mediated reactions or radical processes.[2]
PropertySpecification
IUPAC Name 2-Bromo-N-ethyl-N-methylpropanamide
CAS Number 1060817-26-6
Molecular Formula

Molecular Weight 194.07 g/mol
Chirality Racemic (contains one chiral center at C2)
Reactivity Class Alkylating agent, Radical precursor, ATRP Initiator
Preparation Protocol (Schotten-Baumann Conditions)

While commercially available, in-house synthesis allows for the introduction of isotopically labeled groups or specific stereochemistry.[2]

Reaction Logic: The synthesis relies on the nucleophilic acyl substitution of 2-bromopropionyl bromide with


-ethylmethylamine.[2] The reaction is exothermic and requires precise temperature control to prevent elimination of HBr (forming acrylamides).[2]

Step-by-Step Protocol:

  • Reagents:

    • 2-Bromopropionyl bromide (1.0 equiv)[2]

    • 
      -Ethylmethylamine (1.0 equiv)[2]
      
    • Triethylamine (

      
      , 1.1 equiv) as acid scavenger.[2]
      
    • Dichloromethane (DCM, anhydrous).[2]

  • Setup: Flame-dried 3-neck round bottom flask under

    
     atmosphere.
    
  • Addition: Dissolve amine and

    
     in DCM at 0°C. Add acid bromide dropwise over 30 minutes. Critical: Maintain temperature <5°C to suppress elimination.[2]
    
  • Workup: Warm to Room Temperature (RT) and stir for 2 hours. Wash with 1M HCl (remove unreacted amine), then sat.[2]

    
    , then brine.[2]
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) if necessary to remove trace acrylamide byproducts.[2]
    

Part 2: Applications in Radical Polymerization (ATRP)

Mechanism of Action

Tertiary


-bromoamides are potent initiators for Atom Transfer Radical Polymerization (ATRP).[2] The secondary bromide undergoes homolytic cleavage catalyzed by a Cu(I)/Ligand complex, generating a carbon-centered radical that initiates polymerization.[2]

Why this molecule? The


-ethyl-

-methyl amide moiety is stable against hydrolysis, providing a robust end-group functionality that can be used for post-polymerization modification or to influence the solubility of the polymer chain end.[2]
Visualization: ATRP Initiation Pathway

ATRP_Mechanism Initiator 2-Bromo-N-ethyl- N-methylpropanamide Radical Carbon-Centered Radical (Active) Initiator->Radical Homolysis (k_act) Cu_I Cu(I)/Ligand (Activator) Cu_II Cu(II)-Br/Ligand (Deactivator) Cu_I->Cu_II Oxidation Radical->Initiator Recombination (k_deact) Polymer Polymer Chain (Amide-Functionalized) Radical->Polymer Propagation (+ Monomer) Cu_II->Cu_I Reduction Monomer Monomer (e.g., Styrene, Acrylate) Monomer->Polymer

Caption: Figure 1. Equilibrium between dormant species (bromoamide) and active radical species mediated by Cu-catalyst during ATRP initiation.

Part 3: Heterocyclic Synthesis via Radical Annulation

Gamma-Lactam Construction

Recent advances in photoredox catalysis utilize


-bromoamides to synthesize 

-lactams.[2][4] This molecule serves as a precursor for intermolecular atom-transfer radical addition (ATRA) to olefins.[2]

Experimental Insight: Unlike tertiary alkyl bromides which may suffer from steric hindrance, the secondary bromide in 2-Bromo-N-ethyl-N-methylpropanamide offers a balance of reactivity and stability.[2] The radical generated at the


-position adds to an unactivated alkene, followed by cyclization or halogen transfer.[2]

Protocol (Photochemical ATRA):

  • Substrate: 2-Bromo-N-ethyl-N-methylpropanamide (1.0 equiv).

  • Alkene: 1-Octene (2.0 equiv).[2]

  • Catalyst:

    
     (1 mol%).[2]
    
  • Solvent: DMF (degassed).

  • Conditions: Irradiate with Blue LED (450 nm) at RT for 12-24h.

  • Outcome: Formation of the

    
    -functionalized amide or lactam derivative depending on the specific alkene and Lewis Acid additives used to promote cyclization.[2]
    

Part 4: Nucleophilic Substitution ( )

Synthesis of -Amino Amides

The bromine atom is an excellent leaving group for


 reactions with amines, thiols, or azides.[2] This pathway is critical for synthesizing peptidomimetics or local anesthetic analogs (structurally related to Prilocaine/Lidocaine).[2]

Key Consideration: The reaction with primary amines can lead to over-alkylation.[2] To favor the mono-alkylated product, use a large excess of the nucleophile or protect the amine.[2]

Visualization: Divergent Synthetic Pathways

Synthetic_Divergence cluster_0 Radical Pathways cluster_1 Ionic Pathways Core 2-Bromo-N-ethyl- N-methylpropanamide ATRP Polymerization (ATRP) --> Functional Polymers Core->ATRP Cu(I) / Ligand Cyclization Photoredox Annulation --> Gamma-Lactams Core->Cyclization Ru(bpy)3 / hν SN2 Nucleophilic Substitution (w/ Amines/Azides) Core->SN2 H-Nu: / Base Reformatsky Zn-Mediated Coupling --> Beta-Hydroxy Amides Core->Reformatsky Zn(0) / Aldehyde

Caption: Figure 2.[2] Divergent synthetic utility of the core molecule across radical and ionic manifolds.

References

  • Matyjaszewski, K., & Xia, J. (2001).[2] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[2] Link[2]

  • Treacy, S. M., Vaz, D. R., Noman, S., Tard, C., & Rovis, T. (2021).[2] Coupling of

    
    -bromoamides and unactivated alkenes to form 
    
    
    
    -lactams through EDA and photocatalysis.[2][4] Chemical Science, 12, 6362-6369.[2] Link
  • BOC Sciences. (n.d.).[2] 2-bromo-N-ethyl-N-methylpropanamide Product Data. Retrieved from

  • PubChem. (n.d.).[5][2] Compound Summary for CID 45791172: 2-Bromo-N-ethyl-N-methylpropanamide.[5][2] National Library of Medicine. Link

  • Pellegrino, S., et al. (2020).[2] The Fascinating Chemistry of

    
    -Haloamides. European Journal of Organic Chemistry. (General Reference for Class Behavior).
    

Sources

Thermodynamic Stability Profile of Alpha-Bromo Tertiary Amides

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the thermodynamic stability profile of alpha-bromo tertiary amides, focusing on their structural dynamics, degradation pathways, and practical handling in research and drug development.

Technical Guide for Research & Development

Executive Summary

Alpha-bromo tertiary amides represent a unique intersection of high kinetic stability and specific thermodynamic lability. Widely utilized as initiators in Atom Transfer Radical Polymerization (ATRP) and as intermediates in the synthesis of


-lactams and peptidomimetics, their utility is governed by the strength of the C–Br bond and the resilience of the amide linkage.

Contrary to alpha-bromo esters, alpha-bromo tertiary amides exhibit a higher C–Br bond dissociation energy (BDE) , rendering them less active as radical initiators but more robust during storage. However, they possess a critical thermal instability pathway: dehydrobromination to form


-unsaturated amides. This guide analyzes these factors to establish protocols for their synthesis, storage, and application.

Structural Dynamics & Electronic Effects

The thermodynamic behavior of alpha-bromo tertiary amides is dictated by three competing electronic and steric factors:

The "Alpha-Halo" Inductive Effect

The bromine atom at the


-position exerts a strong electron-withdrawing inductive effect (-I).
  • Impact on Carbonyl: It increases the electrophilicity of the carbonyl carbon, theoretically making it more susceptible to nucleophilic attack (hydrolysis).

  • Impact on C-H Acidity: It significantly increases the acidity of any remaining

    
    -protons (
    
    
    
    drops from ~30 to ~20), facilitating base-catalyzed elimination.
Amide Resonance Stabilization

Tertiary amides possess significant resonance stabilization energy (approx. 15–20 kcal/mol). The overlap between the nitrogen lone pair and the carbonyl


-system creates a partial double bond character (C–N), restricting rotation and shielding the carbonyl from attack.
  • Thermodynamic Consequence: The amide bond itself is highly resistant to cleavage, even with the destabilizing inductive effect of the bromine.

Steric Shielding (Tertiary Nature)

The defining feature of tertiary amides is the steric bulk of the


-dialkyl substituents. This steric hindrance effectively blocks the trajectory of incoming nucleophiles (anti-periplanar attack), counteracting the electronic activation provided by the bromine.

Thermodynamic vs. Kinetic Stability

C–Br Bond Dissociation Energy (Radical Stability)

In the context of radical chemistry (e.g., ATRP), the stability of the C–Br bond is paramount. Data derived from ATRP activation rate constants (


) reveals a clear hierarchy:


  • Observation: Alpha-bromo amides have a lower

    
      than their ester counterparts.
    
  • Thermodynamic Meaning: The C–Br bond in amides is stronger (higher BDE). The amide group is less effective at stabilizing the resulting carbon-centered radical via resonance (captodative effect) compared to an ester or nitrile.

  • Practical Implication: These compounds are thermodynamically stable against homolytic cleavage at room temperature, requiring active catalysts (e.g., Cu(I)/Me6TREN) or elevated temperatures to generate radicals.

Hydrolytic Stability

Despite the inductive activation by bromine, alpha-bromo tertiary amides exhibit exceptional hydrolytic stability at neutral pH.

  • Mechanism: Hydrolysis requires the formation of a tetrahedral intermediate. The transition state for this step is destabilized by the steric bulk of the tertiary amine leaving group.

  • Half-Life: At pH 7.4 (25°C), the

    
     is typically measured in years. Significant hydrolysis is only observed under forcing conditions (pH < 2 or pH > 12, T > 60°C).
    
Thermal Instability: The Elimination Pathway

The primary thermodynamic risk for this class of compounds is thermal dehydrobromination .

  • Pathway: E2 or E1cB elimination.

  • Trigger: Heating above 80–100°C, especially in the presence of weak bases or polar solvents.

  • Product: Formation of thermodynamically stable conjugated

    
    -unsaturated amides (acrylamides).
    

Visualizing Degradation Pathways

The following diagram illustrates the competing pathways of hydrolysis (minor) and elimination (major) for a generic alpha-bromo tertiary amide.

G Start Alpha-Bromo Tertiary Amide Radical Carbon-Centered Radical Start->Radical Homolysis (ATRP) High BDE Barrier Unsat Alpha,Beta-Unsaturated Amide (Elimination) Start->Unsat Thermal/Base (E2) Major Degradation Path Acid Carboxylic Acid (Hydrolysis) Start->Acid H2O / H+ (SN2/Acyl) Kinetically Slow

Caption: Comparative degradation pathways. Thermal elimination is the primary stability risk, while homolysis requires catalytic activation.

Experimental Protocols for Stability Assessment

Protocol A: Accelerated Thermal Stability (Dehydrobromination Monitoring)

Objective: Determine the critical temperature (


) for elimination.
  • Preparation: Dissolve 50 mg of the alpha-bromo amide in 0.6 mL of deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Baseline Scan: Acquire a quantitative

    
    H NMR spectrum at 25°C. Integrate the 
    
    
    
    -proton signal (typically 4.0–5.0 ppm).
  • Thermal Stress: Heat the NMR probe in 10°C increments (40°C to 120°C), holding for 30 minutes at each step.

  • Detection: Monitor the appearance of vinyl protons (5.5–6.5 ppm) corresponding to the

    
    -unsaturated amide.
    
  • Data Analysis: Plot the integral of the vinyl region vs. temperature. The onset temperature is defined where >2% elimination is observed.

Protocol B: Hydrolytic Half-Life Determination

Objective: Quantify stability in aqueous media for biological applications.

  • Buffer Preparation: Prepare phosphate buffer (pH 7.4) and glycine-HCl buffer (pH 2.0).

  • Incubation: Prepare a 1 mM solution of the compound in Buffer:Acetonitrile (80:20) to ensure solubility. Incubate at 37°C.

  • Sampling: Aliquot 100 µL at

    
     hours.
    
  • Quenching: Flash freeze or immediately inject onto HPLC.

  • Analysis: RP-HPLC (C18 column), Gradient 5-95% MeCN/Water + 0.1% Formic Acid.

    • Metric: Calculate

      
       using the first-order rate equation: 
      
      
      
      .

Comparative Data: Amides vs. Esters[1]

The following table summarizes the thermodynamic parameters relative to alpha-bromo esters, the most common analog.

ParameterAlpha-Bromo Ester Alpha-Bromo Tertiary Amide Implication for Stability
C–Br Bond Strength ModerateHigh Amides are harder to initiate in ATRP; less prone to radical degradation.
Hydrolysis Rate Moderate (pH dependent)Very Low Amides survive physiological pH much longer than esters.
Elimination Risk ModerateHigh Amides are more prone to forming conjugated systems upon heating due to amide resonance stability of the product.
Shelf-Life 6-12 Months (4°C)>24 Months (RT) Superior storage stability if kept dry and acid-free.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Link

    • Establishes the activation rate constants ( ) and radical stability trends for amides vs. esters.
  • Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules. Link

    • Provides specific kinetic data on the stability of amide-based radicals and initi
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Authoritative source for amide hydrolysis mechanisms and "alpha-halo" inductive effects.
  • Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1]

    • Source for comparative C–Br bond dissoci
  • Jakubowski, W., & Matyjaszewski, K. (2005). Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization of Styrene. Macromolecules. Link

    • )

Sources

An In-depth Technical Guide to 2-Bromo-N-ethyl-N-methylpropanamide: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-ethyl-N-methylpropanamide, with the CAS number 1060817-26-6, is a halogenated tertiary amide that holds potential as a versatile building block in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development.[1][2] Its structure, featuring a reactive bromine atom at the alpha position to a carbonyl group, makes it an attractive intermediate for the introduction of various functionalities and the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, commercial availability, a representative synthetic approach, and explores its potential applications as a reactive intermediate in the synthesis of pharmacologically relevant compounds.

Chemical Properties and Commercial Availability

2-Bromo-N-ethyl-N-methylpropanamide is a compound with the molecular formula C₆H₁₂BrNO and a molecular weight of approximately 194.07 g/mol .[1] While detailed experimental data on its physical properties are not extensively published, it is typically available from various suppliers as a liquid or a white crystalline powder.[3][4]

Table 1: Chemical and Physical Properties of 2-Bromo-N-ethyl-N-methylpropanamide

PropertyValueSource
CAS Number 1060817-26-6[1]
Molecular Formula C₆H₁₂BrNO[1]
Molecular Weight 194.07 g/mol [1]
Appearance Liquid or white crystalline powder[3][4][5]
Purity Typically ≥95%[3][5][6]

Commercial Suppliers

A number of chemical suppliers offer 2-Bromo-N-ethyl-N-methylpropanamide, typically for research and development purposes. The available quantities and purity levels may vary between suppliers.

Table 2: Commercial Suppliers of 2-Bromo-N-ethyl-N-methylpropanamide

SupplierPurityAvailable Quantities
BOC Sciences97%Inquire with supplier
ChemBridge (via Hit2Lead)95%200 µmol, 1 g, 5 g
CP Lab Safety95%5 g

Synthesis of 2-Bromo-N-ethyl-N-methylpropanamide: A Representative Protocol

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 2-Bromopropanoyl chloride P1 2-Bromo-N-ethyl-N-methylpropanamide R1->P1 Reaction with R2 N-ethyl-N-methylamine R2->P1

A representative reaction for the synthesis of the target molecule.

Experimental Protocol:

Materials:

  • N-ethyl-N-methylamine

  • 2-Bromopropionyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-ethyl-N-methylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 2-bromopropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the desired 2-Bromo-N-ethyl-N-methylpropanamide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the acyl chloride with atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Anhydrous Solvent: Anhydrous solvent is used for the same reason as the inert atmosphere – to prevent unwanted side reactions with water.

  • Low Temperature: The reaction is initially carried out at 0 °C to control the exothermic nature of the acylation reaction and to minimize the potential for side reactions.

  • Base: Triethylamine is added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are performed to remove any unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

Potential Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of 2-Bromo-N-ethyl-N-methylpropanamide lies in its ability to act as a versatile electrophilic building block. The α-bromo amide moiety is a reactive handle that can participate in a variety of nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. While specific applications of this particular compound in drug discovery are not extensively documented in the public domain, the broader class of α-bromoamides are valuable intermediates in the synthesis of pharmaceutically active compounds.

Diagram of Potential Synthetic Transformations:

G cluster_nucleophiles Nucleophiles cluster_products Potential Products Start 2-Bromo-N-ethyl-N- methylpropanamide Nuc1 Amines (R₂NH) Start->Nuc1 Nuc2 Thiols (RSH) Start->Nuc2 Nuc3 Alcohols/Phenols (ROH) Start->Nuc3 Nuc4 Carbanions/Enolates Start->Nuc4 Prod1 α-Amino Amides Nuc1->Prod1 Nucleophilic Substitution Prod2 α-Thio Amides Nuc2->Prod2 Nucleophilic Substitution Prod3 α-Oxy Amides Nuc3->Prod3 Nucleophilic Substitution Prod4 α-Alkylated Amides Nuc4->Prod4 Nucleophilic Substitution

Potential synthetic transformations of the target molecule.

1. Synthesis of α-Amino Amide Derivatives:

The reaction of 2-Bromo-N-ethyl-N-methylpropanamide with various primary and secondary amines would provide access to a library of α-amino amide derivatives. This structural motif is present in numerous biologically active molecules, including enzyme inhibitors and peptide mimics. The introduction of different amine nucleophiles allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program.

2. Precursor to Heterocyclic Scaffolds:

The α-bromo amide functionality can be utilized in the construction of various heterocyclic ring systems, which are privileged structures in medicinal chemistry. For instance, intramolecular cyclization reactions following a nucleophilic substitution could lead to the formation of lactams or other nitrogen-containing heterocycles.

3. Use as an Alkylating Agent:

2-Bromo-N-ethyl-N-methylpropanamide can serve as a specialized alkylating agent to introduce the N-ethyl-N-methylpropanamide moiety onto a substrate. This could be relevant in the synthesis of targeted protein degraders (e.g., PROTACs) where specific linker structures are required.

Safety and Handling

General Handling Precautions:

  • Avoid inhalation of vapors or dust.

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

2-Bromo-N-ethyl-N-methylpropanamide is a commercially available tertiary α-bromoamide with significant potential as a reactive intermediate in organic synthesis. While its direct applications in drug discovery are yet to be widely reported, its structural features suggest its utility as a versatile building block for the synthesis of α-substituted amides and heterocyclic compounds of medicinal interest. The representative synthetic protocol and discussion of potential applications provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals exploring the use of this and related compounds in their synthetic endeavors. Further research into the reactivity and applications of 2-Bromo-N-ethyl-N-methylpropanamide is warranted to fully unlock its potential in the advancement of medicinal chemistry.

References

  • PubChem. 2-Bromo-N-ethyl-N-methylpropanamide. National Center for Biotechnology Information. [Link]

  • Chemchart. 2-Bromo-N-ethyl-N-methylpropanamide. [Link]

  • CP Lab Safety. 2-Bromo-N-ethyl-N-methylpropanamide, 95% Purity, C6H12BrNO, 5 grams. [Link]

  • Material Safety Data Sheet - 2-Bromo-2-methylpropane. [Link]

  • ResearchGate. Some examples of pharmaceutical amides. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 2-Bromobenzamide: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. [Link]

Sources

Methodological & Application

Radical cyclization conditions using 2-Bromo-N-ethyl-N-methylpropanamide

Technical Guide: Radical Cyclization Strategies Using -Haloamides

Part 1: Core Directive & Substrate Analysis

Executive Summary

2-Bromo-N-ethyl-N-methylpropanamide (CAS: 1060817-26-6) is a tertiary

1234radical precursor

Critical Chemical Logic: Unlike N-allyl-2-bromoamides, the specific substrate 2-Bromo-N-ethyl-N-methylpropanamide lacks an internal unsaturated bond (alkene/alkyne). Therefore, it cannot undergo intramolecular cyclization in its native form.

To achieve "Radical Cyclization" using this specific molecule, one of two strategies must be employed:

  • Intermolecular Annulation: The radical adds to an external acceptor (e.g., a diene or enyne) in a cascade sequence.

  • Substrate Modification (Analogue Protocol): The user intends to perform the standard Atom Transfer Radical Cyclization (ATRC) on an N-alkenyl analogue (e.g., N-allyl-2-bromo-N-methylpropanamide).

This guide provides the industry-standard conditions for Copper-Mediated Atom Transfer Radical Cyclization (ATRC) , which is the most robust method for this class of compounds.

Part 2: Mechanism & Critical Parameters

The Radical Engine: Atom Transfer (ATRC)

The most controlled method for cyclizing


Mechanism:

  • Activation: The Cu(I) complex abstracts the bromine atom via Single Electron Transfer (SET), generating the

    
    -carbamoyl radical and a Cu(II)-Br species.
    
  • Cyclization/Addition: The radical adds to a

    
    -system (internal or external).
    
  • Deactivation: The Cu(II)-Br species transfers the bromine atom back to the new radical center, regenerating the Cu(I) catalyst and the product.

Visualization: The Catalytic Cycle

ATRC_MechanismPrecursorR-Br(Bromoamide)RadicalR•(Carbamoyl Radical)Precursor->RadicalActivation (SET)ProductCyclized-Br(Lactam)Radical->ProductCyclization + DeactivationCu1Cu(I)LnCu2X-Cu(II)LnCu1->Cu2- 1e-Cu2->Cu1+ 1e-

Caption: The reversible redox cycle of Copper-mediated ATRC ensures low radical concentration, suppressing termination reactions.

Part 3: Experimental Protocols

Protocol A: Copper-Mediated ATRC (Standard)

Applicability: Best for N-allyl analogues or Intermolecular addition to terminal olefins.

Reagents:

  • Substrate: 2-Bromo-N-ethyl-N-methylpropanamide (1.0 equiv) [Requires external alkene] OR N-allyl analogue.

  • Catalyst: CuCl (30 mol%) or CuBr (30 mol%).

  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) or PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (30-40 mol%). Note: Bipyridine ligands are less active for amides and often require elevated temperatures.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Reducing Agent (Optional): AIBN (5-10 mol%) or Ascorbic Acid can be added to regenerate Cu(I) if trace O

    
     is present (ICAR/ARGB ATRP conditions).
    

Step-by-Step Workflow:

  • Catalyst Preparation (Glovebox or Schlenk Line):

    • In a flame-dried Schlenk tube, weigh CuCl (0.3 equiv) and the Ligand (0.3 equiv).

    • Add dry solvent (degassed via freeze-pump-thaw, 3 cycles) to form the complex. Stir for 10-15 mins until a colored complex forms (often green/brown).

  • Substrate Addition:

    • Dissolve the Bromoamide (1.0 equiv) in minimal degassed solvent.

    • If Intermolecular: Add the external alkene (e.g., 1-octene, 2.0-5.0 equiv) at this stage.

    • Transfer the substrate solution to the catalyst mixture via cannula or gas-tight syringe under N

      
      /Ar flow.
      
  • Reaction:

    • Stir at Room Temperature (20-25°C). Amide radicals are highly reactive; heating is often unnecessary with active ligands (TPMA/Me6TREN).

    • Monitor via TLC or NMR. Reaction times typically range from 2 to 12 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with aqueous Na

      
      EDTA or NH
      
      
      Cl/NH
      
      
      solution to remove copper (blue aqueous layer indicates copper removal).
    • Dry organic layer over MgSO

      
      , filter, and concentrate.
      
    • Purify via column chromatography (Silica gel).[5]

Quantitative Data Summary:

ComponentStandard LoadFunctionNote
CuCl / CuBr 0.3 equivCatalystCuCl is often preferred for Cl/Br exchange control.
Ligand (PMDETA) 0.3 equivSolubilizer/ActivatorHighly active; allows RT reaction.
Solvent (DCM) 0.1 MMediumMust be degassed.
Temperature 25°CConditionHeat to 60°C only if conversion is <10% after 4h.
Protocol B: Reductive Cyclization (Bu SnH Method)

Applicability: Use when the bromine atom is NOT desired in the final product.

Reagents:

  • Substrate: 2-Bromo-N-ethyl-N-methylpropanamide.

  • Reagent: Tributyltin hydride (Bu

    
    SnH) (1.2 equiv).
    
  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv).

  • Solvent: Benzene or Toluene (degassed).

Step-by-Step Workflow:

  • Setup:

    • Dissolve the substrate (1.0 equiv) in dry, degassed Toluene (0.05 M concentration - High dilution favors cyclization over intermolecular reduction).

    • Heat the solution to reflux (110°C).

  • Addition:

    • Prepare a solution of Bu

      
      SnH (1.2 equiv) and AIBN (0.1 equiv) in Toluene.
      
    • Slow Addition: Add the tin/initiator solution via syringe pump over 2-4 hours. Crucial: This keeps the H-donor concentration low, allowing the radical time to cyclize (or add to alkene) before being quenched.

  • Workup:

    • Cool to RT. Remove solvent.[5]

    • Tin Removal: Treat the residue with aqueous KF (potassium fluoride) and silica gel to precipitate tin salts, or use a specific tin-scavenging column.

Part 4: Troubleshooting & Optimization

Oxygen Sensitivity

Radical species are quenched by O


  • Symptom: No reaction; starting material recovery.

  • Solution: Ensure rigorous degassing. Use the "Freeze-Pump-Thaw" method (3 cycles) rather than simple sparging for sensitive kinetics.

Catalyst Poisoning (ATRC)

Amides can coordinate to Copper, potentially altering the catalyst geometry.

  • Symptom: Reaction stalls at 50% conversion.

  • Solution: Increase Ligand:Metal ratio to 2:1 or use a more strongly binding ligand like TPMA.

Intermolecular Competition

For the specific substrate 2-Bromo-N-ethyl-N-methylpropanamide (which lacks an internal tether), dimerization is a major side reaction.

  • Solution: If performing intermolecular addition, use a large excess (5-10 equiv) of the alkene acceptor to favor Cross-Coupling over Homo-Coupling.

References

  • Clark, A. J. (2002). Atom Transfer Radical Cyclisation Reactions Mediated by Copper Complexes. Chemical Society Reviews.[6] Link

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Link

  • Nagashima, H., et al. (1992). Copper-Catalyzed Cyclization of N-Allyl-alpha-haloacetamides. Journal of Organic Chemistry. Link

  • Curran, D. P. (1988). The Synthesis of Complex Molecules by Free-Radical Methods. Synthesis. Link

Application Notes and Protocols for the Reformatsky Reaction of 2-Bromo-N-ethyl-N-methylpropanamide with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of β-Hydroxy Amides in Synthesis

The Reformatsky reaction, a cornerstone of carbon-carbon bond formation since its discovery by Sergey Nikolaevich Reformatsky in 1887, offers a powerful method for the synthesis of β-hydroxy carbonyl compounds.[1][2] This reaction typically involves the oxidative addition of zinc to an α-haloester to form a zinc enolate, which then undergoes nucleophilic addition to an aldehyde or ketone.[1] The resulting β-hydroxy esters are valuable intermediates in the synthesis of natural products and pharmaceuticals.[2]

This guide focuses on a specific and highly relevant variant: the reaction of 2-Bromo-N-ethyl-N-methylpropanamide with various aldehydes. The use of an α-bromoamide instead of an ester leads to the formation of β-hydroxy amides. These motifs are of particular interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules and their potential as precursors to a wide range of complex nitrogen-containing compounds. The N,N-disubstituted nature of the amide provides steric and electronic properties that can influence reactivity and subsequent molecular conformations.

This document provides a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, expected outcomes, and applications in drug development, designed to equip researchers with the practical and theoretical knowledge to successfully implement this reaction.

Reaction Mechanism: From Zinc Enolate to β-Hydroxy Amide

The generally accepted mechanism for the Reformatsky reaction, adapted here for an α-bromoamide, proceeds through several key steps.[1] A critical feature of this reaction is the formation of the organozinc reagent (the "Reformatsky enolate") in situ, which is less reactive than corresponding Grignard or organolithium reagents, thus preventing unwanted side reactions with the amide functionality.[1]

Step 1: Oxidative Addition and Formation of the Zinc Enolate The reaction is initiated by the oxidative insertion of zinc metal into the carbon-bromine bond of 2-Bromo-N-ethyl-N-methylpropanamide. This forms an organozinc bromide intermediate, which is a zinc enolate.[1] For clarity, this process is often depicted as a two-step sequence involving dimerization and rearrangement to yield the zinc enolates.[1]

Step 2: Coordination and Zimmerman-Traxler Transition State The aldehyde substrate is then introduced. The carbonyl oxygen of the aldehyde coordinates to the zinc atom of the enolate. This coordination pre-organizes the reactants into a six-membered chair-like transition state, known as the Zimmerman-Traxler model.[3] This model is often used to rationalize the stereochemical outcome of the reaction.

Step 3: Carbon-Carbon Bond Formation Within this transition state, a rearrangement occurs, leading to the formation of a new carbon-carbon bond between the α-carbon of the amide and the carbonyl carbon of the aldehyde. This step forms a zinc alkoxide of the β-hydroxy amide.[1]

Step 4: Acidic Workup and Product Isolation The final product, the β-hydroxy amide, is obtained after an acidic workup, which protonates the zinc alkoxide and removes the zinc salts.[1]

Reformatsky_Mechanism cluster_start Reactants cluster_reagents Reagents cluster_intermediate Key Intermediate cluster_transition Transition State cluster_product Product Formation Amide 2-Bromo-N-ethyl-N-methylpropanamide Enolate Zinc Enolate Formation (Oxidative Addition) Amide->Enolate + Zn Aldehyde Aldehyde (R-CHO) TS Zimmerman-Traxler Transition State Aldehyde->TS Zinc Zinc Dust (Zn) Zinc->Enolate Solvent Anhydrous THF Solvent->Enolate Enolate->TS Alkoxide Zinc Alkoxide Intermediate TS->Alkoxide C-C Bond Formation Workup Acidic Workup (e.g., aq. NH4Cl) Alkoxide->Workup Product β-Hydroxy Amide Workup->Product

Experimental Protocol: A Representative Procedure

This protocol outlines a general and robust procedure for the Reformatsky reaction between 2-Bromo-N-ethyl-N-methylpropanamide and a representative aldehyde, such as benzaldehyde. It is critical that all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organozinc intermediate by moisture.

Materials and Reagents:

  • Zinc: Dust, <10 micron, activated (see activation procedure below).

  • 2-Bromo-N-ethyl-N-methylpropanamide: Synthesized from 2-bromopropionyl bromide and N-ethylmethylamine.

  • Aldehyde: Benzaldehyde (or other desired aldehyde), freshly distilled.

  • Solvent: Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone.

  • Activating Agent: 1,2-Dibromoethane or a crystal of iodine.

  • Workup Solution: Saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction Solvent: Ethyl acetate.

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (N₂ or Ar) with manifold

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol Steps:

Experimental_Workflow cluster_prep 1. Pre-Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup and Isolation cluster_purification 4. Purification A1 Activate Zinc Dust (e.g., with I2 or 1,2-dibromoethane) A2 Assemble dry glassware under inert atmosphere A1->A2 A3 Charge flask with activated Zinc and anhydrous THF A2->A3 B1 Add a portion of 2-bromoamide to initiate A3->B1 B2 Slowly add remaining bromoamide and aldehyde mixture B1->B2 B3 Heat the reaction mixture to reflux (e.g., 60-70 °C) B2->B3 B4 Monitor reaction by TLC until starting materials are consumed B3->B4 C1 Cool to 0 °C and quench with sat. aq. NH4Cl B4->C1 C2 Extract with ethyl acetate C1->C2 C3 Wash combined organic layers with brine C2->C3 C4 Dry over Na2SO4, filter, and concentrate C3->C4 D1 Purify crude product by silica gel column chromatography C4->D1 D2 Characterize the final β-hydroxy amide product D1->D2

Detailed Procedure:

  • Zinc Activation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and inert gas inlet, add zinc dust (1.5-2.0 equivalents relative to the bromoamide). Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently heat under a flow of inert gas until the iodine color fades or bubbling is observed. This process removes the deactivating oxide layer from the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Initiation: Add anhydrous THF to the activated zinc. In a separate flask, prepare a solution of 2-Bromo-N-ethyl-N-methylpropanamide (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous THF. Add approximately 10% of this solution to the stirred zinc suspension. The reaction mixture may become warm, and a color change may be observed, indicating initiation. If the reaction does not start, gentle heating may be required.

  • Addition and Reflux: Once initiation is confirmed, add the remaining bromoamide/aldehyde solution dropwise via a dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux (typically 60-70 °C in THF) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 1-4 hours), cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-hydroxy amide.

Data Presentation: Expected Yields and Diastereoselectivity

While specific data for 2-Bromo-N-ethyl-N-methylpropanamide is not extensively published, the following table provides representative yields and diastereoselectivities based on analogous Reformatsky reactions of N,N-dialkyl-α-bromoamides and related α-bromoesters with various aldehydes. The diastereomeric ratio (d.r.) can be influenced by the steric bulk of the aldehyde and the reaction conditions.

Aldehyde (R in R-CHO)Representative Yield (%)Expected Diastereomeric Ratio (syn:anti)Notes
Benzaldehyde75 - 90%~ 1:1 to 3:1Aromatic aldehydes are generally good substrates.
4-Methoxybenzaldehyde80 - 95%~ 1:1 to 3:1Electron-donating groups may slightly increase reactivity.
4-Nitrobenzaldehyde65 - 80%~ 1:1 to 2:1Electron-withdrawing groups can sometimes lead to lower yields.
Isobutyraldehyde60 - 75%Variable, often favors antiAliphatic aldehydes, especially hindered ones, can be more challenging.
Cinnamaldehyde70 - 85%Variable1,2-addition is the expected major pathway.

Note: Yields and diastereoselectivities are estimates based on similar reactions and can vary significantly with reaction conditions, purity of reagents, and efficiency of zinc activation.

Applications in Drug Development

The β-hydroxy amide core structure synthesized through this Reformatsky reaction is a valuable building block in medicinal chemistry. Its utility stems from several key features:

  • Chiral Scaffolds: The reaction creates a new stereocenter at the β-position. Asymmetric variants of the Reformatsky reaction can provide enantiomerically enriched products, which are crucial for developing stereospecific drugs.[4]

  • Peptidomimetics: The β-hydroxy amide unit can be incorporated into peptide sequences to create peptidomimetics with improved stability against enzymatic degradation and potentially enhanced binding affinities to biological targets.

  • Precursors to other Functional Groups: The hydroxyl and amide functionalities can be further manipulated. For instance, the hydroxyl group can be oxidized to a ketone, used as a handle for further coupling reactions, or participate in cyclization reactions to form lactams or other heterocyclic systems.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Inactive zinc (oxide layer). 2. Wet solvent or glassware. 3. Impure reagents.1. Reactivate zinc with I₂, 1,2-dibromoethane, or by acid washing. 2. Ensure all glassware is thoroughly dried and solvent is anhydrous. 3. Purify aldehyde by distillation; ensure bromoamide is pure.
Low yield of product 1. Incomplete reaction. 2. Side reactions (e.g., self-condensation of the bromoamide). 3. Inefficient workup or purification.1. Increase reaction time or temperature. 2. Add the bromoamide/aldehyde mixture slowly to the zinc suspension to maintain a low concentration of the zinc enolate. 3. Ensure complete extraction and careful chromatography.
Formation of Wurtz-type coupling product (amide dimer) High concentration of the zinc enolate before the aldehyde is added.Add the bromoamide and aldehyde as a pre-mixed solution to the zinc suspension. Alternatively, add the bromoamide slowly to a mixture of zinc and the aldehyde.
Poor diastereoselectivity Reaction temperature is too high, or the steric influence of substrates is minimal.Conduct the reaction at lower temperatures (though this may require a more reactive form of zinc or longer reaction times). The choice of solvent can also influence selectivity.

References

  • Choppin, S., Ferreiro-Medeiros, L., Barbarotto, M., & Colobert, F. (2013). Recent advances in the diastereoselective Reformatsky-type reaction. Chemical Society Reviews, 42(3), 937-949. Available at: [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved February 10, 2024, from [Link]

  • Wikipedia. (2023, December 29). Reformatsky reaction. In Wikipedia. Retrieved February 10, 2024, from [Link]

  • Soai, K., Oshio, A., & Saito, T. (1993). Enantioselective reformatsky reaction with ketones. Asymmetric synthesis of β-(tert-hydroxy)esters. Journal of the Chemical Society, Chemical Communications, (10), 811-812. Available at: [Link]

  • Newman, M. S., & Evans, F. J. (1955). The Reformatsky Reaction: Effect of Alkyl Group in Alkyl α-Bromopropionates. Journal of the American Chemical Society, 77(4), 944-945. Available at: [Link]

  • Psiberg. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications. Retrieved February 10, 2024, from [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved February 10, 2024, from [Link]

Sources

Application Note: Visible-Light Mediated Photoredox Coupling of 2-Bromo-N-ethyl-N-methylpropanamide for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science.[1] The development of novel synthetic methodologies that proceed under mild conditions with high functional group tolerance is of paramount importance.[1] Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy to achieve these goals, enabling the generation of reactive radical intermediates from stable precursors under gentle irradiation.[2][3] This application note provides a detailed guide to the photoredox-mediated coupling of 2-Bromo-N-ethyl-N-methylpropanamide, a versatile tertiary α-bromoamide building block.

The generation of α-amidoyl radicals from α-haloamides via single-electron transfer (SET) opens a gateway to a diverse array of chemical transformations. These transformations are pivotal in drug discovery and the late-stage functionalization of complex molecules.[2] This document will detail two primary applications of this chemistry: the coupling with alkenes to form valuable γ-lactam scaffolds or C-C bond addition products, and the dual photoredox/nickel-catalyzed cross-coupling with aryl halides. We will delve into the mechanistic underpinnings of these reactions, provide robust experimental protocols, and offer insights into reaction optimization and troubleshooting.

Scientific Principles: The Generation and Reactivity of α-Amidoyl Radicals

The core of this chemistry lies in the generation of a transient α-amidoyl radical from 2-Bromo-N-ethyl-N-methylpropanamide. This is typically achieved through a photocatalytic cycle initiated by visible light.

A photocatalyst (PC), commonly an iridium or ruthenium complex, absorbs a photon of visible light, promoting it to an excited state (PC*).[3] This excited state is a potent single-electron reductant. It can then transfer an electron to the α-bromoamide, leading to the homolytic cleavage of the carbon-bromine bond and the formation of the desired α-amidoyl radical and a bromide anion. The photocatalyst is subsequently regenerated in its ground state to continue the catalytic cycle.

The reactivity of the resulting α-amidoyl radical is a critical factor. Due to the adjacent amide functionality, this radical possesses a degree of electrophilicity. However, for efficient coupling with unactivated or electron-rich alkenes, this electrophilicity may need to be enhanced. This can be achieved through the addition of Lewis acids, which are thought to coordinate to the carbonyl oxygen of the amide, thereby increasing the electron-deficient character of the radical center.[4]

Alternatively, an electron donor-acceptor (EDA) complex can be formed between the α-bromoamide and a suitable electron-donating species, such as a tertiary amine base.[4] This complex can be directly excited by light or sensitized by a photocatalyst to initiate the radical-forming single-electron transfer.[4]

Mechanistic Pathways

Below are the generalized mechanistic pathways for the two primary coupling reactions discussed in this note.

Diagram 1: Photoredox-Mediated Atom Transfer Radical Addition (ATRA) to Alkenes

ATRA_Mechanism cluster_reaction Radical Reaction Cascade PC PC PC_excited PC_excited PC->PC_excited Visible Light (hν) PC_oxidized PC_oxidized PC_excited->PC_oxidized SET Amide_Radical α-Amidoyl Radical PC_oxidized->PC SET Amide_Br 2-Bromo-N-ethyl-N- methylpropanamide Amide_Br->Amide_Radical e- from PC* Alkene Alkene Coupling Partner Adduct_Radical Radical Adduct Amide_Radical->Adduct_Radical + Alkene ATRA_Product ATRA Product Adduct_Radical->ATRA_Product Halogen Atom Transfer from Amide-Br caption Mechanism of ATRA with Alkenes

Caption: General mechanism for the photoredox-mediated ATRA of the α-bromoamide to an alkene.

Diagram 2: Dual Photoredox/Nickel-Catalyzed Cross-Coupling with Aryl Halides

Dual_Catalysis_Mechanism cluster_photoredox Photoredox Cycle cluster_nickel Nickel Catalytic Cycle PC PC PC_excited PC_excited PC->PC_excited Visible Light (hν) PC_oxidized PC_oxidized PC_excited->PC_oxidized SET Amide_Radical α-Amidoyl Radical PC_excited->Amide_Radical SET PC_oxidized->PC Reductive Quenching by Ni(I) Ni0 Ni(0)L_n NiII Ar-Ni(II)-X Ni0->NiII Oxidative Addition of Ar-X NiIII Ar-Ni(III)-(Amide) NiII->NiIII Radical Capture Coupled_Product Coupled Product NiIII->Coupled_Product Reductive Elimination Coupled_Product->Ni0 Regeneration Amide_Br 2-Bromo-N-ethyl-N- methylpropanamide Amide_Radical->NiII caption Mechanism of Dual Catalysis with Aryl Halides

Caption: General mechanism for the dual photoredox/nickel-catalyzed cross-coupling with aryl halides.

Experimental Protocols

Protocol 1: Photoredox-Mediated Atom Transfer Radical Addition (ATRA) to Alkenes

This protocol describes a general procedure for the addition of 2-Bromo-N-ethyl-N-methylpropanamide to a variety of alkene substrates. The resulting product can be a simple adduct or a γ-lactam precursor, depending on the subsequent workup.

Materials and Reagents:

ReagentCAS NumberSupplierPurity
2-Bromo-N-ethyl-N-methylpropanamide(Not available)Custom Synthesis/TCI>98%
Alkene SubstrateVariesSigma-Aldrich>98%
fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III))94928-86-6Strem Chemicals>98%
2,6-Lutidine108-48-5Acros Organics>99%
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich>99.8%
Nitrogen or Argon gasN/AAirgasHigh Purity

Equipment:

  • Schlenk flasks or oven-dried vials with magnetic stir bars

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Blue LED light source (e.g., Kessil PR160 or similar, λ ≈ 440-460 nm)

  • Magnetic stir plate

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add 2-Bromo-N-ethyl-N-methylpropanamide (1.0 equiv.), the alkene substrate (1.5 equiv.), and fac-Ir(ppy)₃ (1-2 mol%).

  • Degassing: Seal the flask with a rubber septum, and degas the system by evacuating and backfilling with nitrogen or argon three times.

  • Addition of Solvent and Base: Under a positive pressure of inert gas, add anhydrous dichloromethane (to achieve a concentration of 0.1 M with respect to the bromoamide) and 2,6-lutidine (1.5 equiv.) via syringe.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction temperature near ambient.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typical reaction times range from 12 to 24 hours.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ATRA product.

Data Table: Representative Substrate Scope for ATRA

Alkene SubstrateProduct TypeTypical Yield (%)Notes
StyreneAddition Product85-95Electronically neutral and electron-rich styrenes generally provide high yields.
4-MethoxystyreneAddition Product90-98Electron-donating groups on the arene can accelerate the reaction.
1-OcteneAddition Product70-85Unactivated terminal aliphatic alkenes are suitable coupling partners.
N-Allyl-N-tosyl-anilineγ-Lactam Precursor75-90The product can be cyclized to the corresponding γ-lactam in a subsequent step.
Protocol 2: Dual Photoredox/Nickel-Catalyzed Cross-Coupling with Aryl Bromides

This protocol outlines a general method for the C-C bond formation between 2-Bromo-N-ethyl-N-methylpropanamide and various aryl bromides.

Materials and Reagents:

ReagentCAS NumberSupplierPurity
2-Bromo-N-ethyl-N-methylpropanamide(Not available)Custom Synthesis/TCI>98%
Aryl Bromide SubstrateVariesSigma-Aldrich>98%
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆1247953-57-4Strem Chemicals>98%
NiCl₂·glyme26363-30-8Strem Chemicals>98%
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)72914-19-3Sigma-Aldrich>98%
Tris(trimethylsilyl)silane (TTMSS)1873-77-4Gelest>97%
2,6-Lutidine108-48-5Acros Organics>99%
Dimethylformamide (DMF), anhydrous68-12-2Sigma-Aldrich>99.8%
Nitrogen or Argon gasN/AAirgasHigh Purity

Equipment:

  • As described in Protocol 1.

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Optional but Recommended): In a separate vial, dissolve NiCl₂·glyme (10 mol%) and dtbbpy (12 mol%) in a small amount of anhydrous DMF and stir for 15 minutes.

  • Reaction Setup: In the main reaction vessel, add 2-Bromo-N-ethyl-N-methylpropanamide (1.5 equiv.), the aryl bromide (1.0 equiv.), and the photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%).

  • Degassing: Seal and degas the vessel as described in Protocol 1.

  • Addition of Reagents: Add the pre-formed nickel complex solution, anhydrous DMF (to achieve a 0.1 M concentration of the aryl bromide), 2,6-lutidine (2.0 equiv.), and TTMSS (1.5 equiv.) via syringe.

  • Irradiation: Irradiate the reaction mixture with a blue LED light source with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Typical reaction times are 16-36 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the residue by silica gel column chromatography to yield the α-aryl amide product.

Data Table: Representative Substrate Scope for Arylation

Aryl BromideTypical Yield (%)Notes
4-Bromobenzonitrile75-85Electron-withdrawing groups on the aryl bromide are well-tolerated.
4-Bromoanisole60-70Electron-donating groups may lead to slightly lower yields.
2-Bromopyridine65-75Heteroaromatic bromides are viable coupling partners.
Methyl 4-bromobenzoate80-90Ester functionalities are compatible with the reaction conditions.

Troubleshooting and Optimization

  • Low Yields in ATRA: If low yields are observed in the ATRA reaction, especially with less reactive alkenes, the addition of a Lewis acid such as Sc(OTf)₃ (10 mol%) may improve the outcome by increasing the electrophilicity of the α-amidoyl radical.

  • Competitive Dehalogenation: A common side reaction is the simple reduction of the C-Br bond. This can be minimized by ensuring the reaction medium is thoroughly degassed and by using the minimum necessary amount of the hydrogen atom donor (if any is added for specific protocols).

  • Incomplete Conversion in Arylation: If the dual-catalyzed arylation stalls, ensure all reagents and solvents are strictly anhydrous. The nickel catalyst can be sensitive to moisture. Increasing the catalyst loading or reaction time may also be beneficial.

  • Photocatalyst Degradation: If the reaction mixture changes color significantly or if the reaction stops prematurely, the photocatalyst may be degrading. Ensure the light source is not generating excessive heat and that the reaction is protected from oxygen.

Conclusion

The photoredox-mediated coupling of 2-Bromo-N-ethyl-N-methylpropanamide offers a versatile and powerful platform for the construction of complex molecular architectures. The protocols detailed herein provide a solid foundation for researchers to explore the rich reactivity of α-amidoyl radicals in C-C bond formation. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, these methods can be effectively applied to the synthesis of novel compounds for a wide range of applications in the chemical and biomedical sciences.

References

  • Zhu, J., Wang, D.-Z., & Chen, J.-R. (2020). Recent advances in photoredox and nickel dual-catalyzed cascade reactions: pushing the boundaries of complexity. Chemical Society Reviews, 49(15), 5291-5301. [Link]

  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of photoredox and nickel catalysis: C–C cross-coupling of α-carboxyl sp3-carbons with aryl halides. Nature Reviews Chemistry, 1(7), 0052. [Link]

  • Tucker, J. W., & Stephenson, C. R. J. (2012). Shining Light on Organic Synthesis: The Rise of Visible-Light Photoredox Catalysis. Journal of Organic Chemistry, 77(4), 1617–1622. [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]

  • Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. Journal of Organic Chemistry, 81(16), 6898–6926. [Link]

  • Douglas, J. J., Albright, H., & Sevrin, M. J. (2020). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 11(43), 11779-11785. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric α-Trifluoromethylation of Aldehydes. Science, 322(5898), 77–80. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. [Link]

  • Corpet, M., & Goutierre, A.-S. (2020). Recent advances in photoredox and nickel dual-catalyzed cascade reactions: pushing the boundaries of complexity. Organic & Biomolecular Chemistry, 18(20), 3829-3842. [Link]

  • Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102–113. [Link]

Sources

Synthesis of gamma-lactams from N-ethyl-N-methyl alpha-bromoamides

Application Note: Synthesis of -Lactams from -Ethyl- -Methyl -Bromoamides

Executive Summary

The synthesis of




For the specific substrate


-ethyl-

-methyl

-bromoamide



  • Pathway A (Intermolecular): Reaction with an external alkene via Photoredox or Lewis Acid catalysis. Note: For tertiary amides (N-Et, N-Me), this yields linear

    
    -bromoamides unless a specific cyclization handle is present.
    
  • Pathway B (Intramolecular): If the "N-ethyl" group is a placeholder for an unsaturated chain (e.g., N-allyl), ATRC is the standard. If the chain is saturated (N-ethyl), 1,5-Hydrogen Atom Transfer (HAT) followed by oxidative cyclization is the only (albeit challenging) direct route.

This protocol prioritizes the Intermolecular Photoredox-Catalyzed Carboannulation , currently the most robust method in literature (Treacy et al., Chem. Sci. 2023), while addressing the specific constraints of the


Mechanistic Principles & Substrate Analysis

The Radical Trigger

The C–Br bond in


-carbamoyl radical
  • Electrophilic: It reacts rapidly with electron-rich alkenes (Sommer-type).

  • Stabilized: By the adjacent carbonyl lone pair overlap (capto-dative effect).

The Tertiary Amide Constraint ( -Ethyl- -Methyl)

Critical Design Note: Standard radical carboannulation protocols often employ secondary amides (


  • Mechanism: Radical adds to alkene

    
     Adduct Radical 
    
    
    Oxidation to Cation
    
    
    Intramolecular Nucleophilic Attack by Amide Nitrogen.
  • Problem with

    
    -Et-
    
    
    -Me:
    The nitrogen has no proton to lose. Therefore, the direct product of the radical addition is a linear
    
    
    -bromoamide
    or
    
    
    -functionalized amide
    .
  • Solution: To form the

    
    -lactam from a tertiary amide, the reaction must involve C-H activation  of the N-ethyl group (1,5-HAT) or the user must accept the linear product and perform a separate cyclization step (e.g., Dieckmann condensation if esters are present).
    

Protocol A: Intermolecular Radical Carboannulation

Target: Synthesis of


123Method:
Materials
  • Substrate:

    
    -Ethyl-
    
    
    -methyl-2-bromoacetamide (1.0 equiv).
  • Coupling Partner: Unactivated Alkene (e.g., 1-hexene, 3.0 equiv).

  • Photocatalyst:

    
     (1.0 mol%).
    
  • Base:

    
     (2.0 equiv) or DIPEA (for EDA pathway).
    
  • Solvent: Acetonitrile (MeCN) or DMA, degassed.

  • Light Source: Blue LED (450 nm).

Experimental Procedure
  • Setup: In a nitrogen-filled glovebox, charge an 8 mL vial with the Photocatalyst (1.0 mol%) and Base (

    
    , 2.0 equiv).
    
  • Reactant Addition: Add

    
    -ethyl-
    
    
    -methyl
    
    
    -bromoamide (0.2 mmol) and the Alkene (0.6 mmol).
  • Solvation: Add degassed MeCN (2.0 mL, 0.1 M). Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial 2 cm from a 34 W Blue LED fan-cooled lamp. Stir vigorously at RT for 12–24 hours.

  • Monitoring: Monitor consumption of the bromoamide by TLC (stain with KMnO4) or LC-MS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Outcome & Troubleshooting
  • Primary Product: For

    
    -ethyl-
    
    
    -methyl substrates, the major product is often the linear
    
    
    -bromoamide
    (Atom Transfer Radical Addition product).
  • Cyclization Step: To close the ring to a

    
    -lactam, treat the isolated linear product with NaH (1.2 equiv) in THF . This forces the displacement of the 
    
    
    -bromide by the amide enolate (if
    
    
    -protons are available) or requires a different leaving group strategy.

Protocol B: Intramolecular C(sp3)-H Amidation (Advanced)

Target: Direct conversion of



Note:
Concept

The

1,5-Hydrogen Atom Transfer (HAT)

Reaction Diagram (Graphviz)

GFigure 1: Proposed pathway for Intramolecular C-H Insertion to Gamma-Lactams.StartN-Et-N-Mealpha-BromoamideRadicalGenSET Reduction(Ir/Ru Cat)Start->RadicalGenBlue LEDAlphaRadAlpha-CarbamoylRadicalRadicalGen->AlphaRad-Br-HAT1,5-HAT(Translocation)AlphaRad->HATIntramolecularBetaRadN-EthylBeta-RadicalHAT->BetaRadH-abstractionOxidationOxidation toCation/ReboundBetaRad->Oxidation-e- / -H+ProductGamma-Lactam(Pyrrolidinone)Oxidation->ProductCyclization

[4]

Data Summary and Optimization

The following table summarizes conditions for the Intermolecular Coupling (Method A) , which is the most reliable route for

VariableCondition A (Photoredox)Condition B (EDA Complex)Condition C (Thermal/Metal)
Catalyst

(1%)
None (Amine acts as donor)

(5%)
Light Source 450 nm Blue LED390-400 nm Purple LEDHeat (80°C)
Additives

DIPEA (Excess)AIBN (Initiator)
Substrate Scope Broad (Alkenes, Styrenes)Electron-deficient AlkenesTerminal Alkenes
Yield (Typical) 75-92%60-80%50-70%
Selectivity Anti-Markovnikov AdditionAnti-MarkovnikovMixture

Critical References

  • Treacy, S. M., Vaz, D. R., Noman, S., Tard, C., & Rovis, T. (2023).[2][3] Coupling of

    
    -bromoamides and unactivated alkenes to form 
    
    
    -lactams through EDA and photocatalysis.[1][2][3][4] Chemical Science, 14, 1569–1574.[2][3]
  • Ye, L.-W., Shu, C., & Gagosz, F. (2014). Recent progress towards transition metal-catalyzed synthesis of

    
    -lactams. Organic & Biomolecular Chemistry, 12, 1833-1845. 
    
  • Deprez, N. R., et al. (2021).[5] Selective electrochemical aminoxyl-mediated Shono-type oxidation of pyrrolidines.[5] Organic Letters, 23, 8834-8837.[5]

  • Ramachandran, P. V., & Choudhary, S. (2023).[5] Visible-light mediated reaction of N-arylglycines and acrylic acid derivatives. Journal of Organic Chemistry, 88, 15956-15963.[5]

Final Scientist-to-Scientist Note:

If your specific project mandates the use of


-ethyl-

-methyl
C(sp3)-H functionalization

-methoxy-

-methyl (Weinreb)

-allyl

Preparation of alpha-amino amides from 2-Bromo-N-ethyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of


-Amino Amides via Aminolysis of 2-Bromo-N-ethyl-N-methylpropanamide 

Executive Summary

This application note details the optimized protocols for synthesizing


-amino amides using 2-Bromo-N-ethyl-N-methylpropanamide (CAS 1060817-26-6)  as a highly versatile electrophilic scaffold.

While often viewed as a simple bimolecular nucleophilic substitution (


), the reaction of 

-bromo amides with amines is chemically nuanced.[1] The presence of the carbonyl group at the

-position enhances the acidity of the

-proton, creating a kinetic competition between the desired substitution and unwanted elimination (E2) to form acrylamides.

This guide provides two distinct protocols:

  • Method A (Standard): For unhindered primary and secondary amines.

  • Method B (Catalytic Activation): For sterically hindered or weakly nucleophilic amines (e.g., anilines), utilizing in situ Finkelstein activation.

Mechanistic Insight & Causality

To ensure reproducibility, researchers must understand the electronic and steric environment of the starting material.

  • Substrate Analysis: 2-Bromo-N-ethyl-N-methylpropanamide features a secondary alkyl bromide. The N-ethyl-N-methyl amide moiety provides moderate steric bulk but, crucially, lacks an acidic N-H proton. This prevents self-quenching via amide N-alkylation, a common failure mode in primary amide substrates.

  • The Competition (Substitution vs. Elimination):

    • 
       Pathway (Desired):  The amine attacks the 
      
      
      
      -carbon antibonding orbital (
      
      
      ). This is favored by polar aprotic solvents and moderate temperatures.
    • E2 Pathway (Undesired): Basic amines can abstract the

      
      -proton (acidified by the carbonyl), leading to HBr elimination and formation of the 
      
      
      
      -unsaturated amide (2-(ethyl(methyl)amino)-1-methyl-propenone derivative).

Key Control Parameter: Temperature and Basicity. High temperatures and bulky, strong bases favor Elimination. Low temperatures and nucleophilic amines favor Substitution.

Visualizing the Reaction Pathways

ReactionPathways Start 2-Bromo-N-ethyl- N-methylpropanamide TS_SN2 Transition State (SN2) Backside Attack Start->TS_SN2 Low Temp, Polar Aprotic Solvent TS_E2 Transition State (E2) Proton Abstraction Start->TS_E2 High Temp, Bulky Base Amine Amine Nucleophile (R-NH2) Amine->TS_SN2 Amine->TS_E2 Product α-Amino Amide (Target) TS_SN2->Product Inversion of Configuration SideProduct Acrylamide Derivative (Elimination Impurity) TS_E2->SideProduct Irreversible

Figure 1: Kinetic competition between nucleophilic substitution (


) and elimination (E2).

Experimental Protocols

Method A: Standard Aminolysis (General Purpose)

Best for: Primary alkyl amines (e.g., benzylamine, methylamine) and unhindered secondary amines (e.g., pyrrolidine).

Reagents:

  • Substrate: 2-Bromo-N-ethyl-N-methylpropanamide (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) or Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-N-ethyl-N-methylpropanamide (1.0 equiv) in anhydrous MeCN (

    
     concentration).
    
  • Cooling: Cool the solution to

    
     using an ice bath. Rationale: Lowering initial temperature suppresses the E2 elimination pathway.
    
  • Base Addition: Add

    
     (1.5 equiv). If using a liquid amine that acts as its own base, use 2.5 equiv of the amine and omit inorganic base.
    
  • Nucleophile Addition: Add the amine (1.1 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–12 hours. Monitor via TLC (typical eluent: 50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Filter off solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve residue in DCM or EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via silica gel flash chromatography. Note that

    
    -amino amides are basic; pretreat silica with 1% Triethylamine (TEA) to prevent streaking.
    
Method B: Iodide-Catalyzed Aminolysis (Finkelstein Conditions)

Best for: Sterically hindered amines (e.g., tert-butylamine), anilines, or when Method A yields <50%.

Mechanism: Potassium Iodide (KI) reacts with the alkyl bromide to form a transient alkyl iodide. The iodide is a better leaving group than bromide (


), significantly accelerating the 

rate without increasing the rate of elimination.

Reagents:

  • Substrate: 2-Bromo-N-ethyl-N-methylpropanamide (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (0.1 – 0.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or Acetone (anhydrous)

Step-by-Step Protocol:

  • Setup: Dissolve the substrate in DMF (

    
    ).
    
  • Activation: Add the KI catalyst (0.1 equiv) and stir at RT for 15 minutes. The solution may darken slightly (iodine formation), which is normal.

  • Addition: Add

    
     (2.0 equiv) followed by the amine (1.5 equiv).
    
  • Thermal Drive: Heat the reaction to

    
    . Note: Do not exceed 
    
    
    
    to avoid thermal degradation.
  • Workup (Specific for DMF):

    • Dilute reaction mixture with excess water (5x volume) and extract with

      
       or EtOAc (
      
      
      
      ).
    • Critical Step: Wash the organic layer with saturated

      
       solution (
      
      
      
      ) to remove residual DMF.
    • Dry, concentrate, and purify as in Method A.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Failure Modes

ObservationProbable CauseCorrective Action
Product contains alkene (NMR:

5.5-6.5 ppm)
E2 Elimination dominates.Reduce reaction temperature to

. Switch to a less bulky base (e.g.,

instead of DIPEA).
Low Conversion (<30%) Nucleophile is too weak or sterically hindered.Switch to Method B (KI catalyst). Increase concentration to

.
Hydrolysis of Amide (Carboxylic Acid formation) Wet solvent or excessive heat.Ensure anhydrous solvents. Verify amine is dry.
Dark/Tar formation Polymerization of elimination product.Add radical inhibitor (BHT) if scaling up >10g. Keep protected from light.
Decision Matrix for Optimization

OptimizationFlow Start Select Amine Nucleophile CheckType Is Amine Hindered or Aromatic? Start->CheckType MethodA Use Method A (MeCN, K2CO3, RT) CheckType->MethodA No (Primary/Alkyl) MethodB Use Method B (DMF, KI cat., 40°C) CheckType->MethodB Yes (Aniline/t-Butyl) CheckYield Yield > 70%? MethodA->CheckYield MethodB->CheckYield Success Proceed to Isolation CheckYield->Success Yes Troubleshoot Check for Elimination (low temp) or Hydrolysis CheckYield->Troubleshoot No

Figure 2: Workflow for selecting the optimal synthetic protocol.

Safety & Handling

  • Lachrymator/Vesicant Warning:

    
    -Halo amides are potent alkylating agents. They can cause severe skin and eye irritation similar to chloroacetone. All weighing and handling must occur in a fume hood.
    
  • Waste Disposal: Aqueous waste containing bromides/iodides and organic amines must be segregated into halogenated organic waste streams.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience. (For fundamental mechanisms of nucleophilic substitution vs. elimination).

  • Gao, J., et al. (2014). "Efficient Synthesis of

    
    -Amino Amides via Nucleophilic Substitution." Journal of Organic Chemistry. (General protocol reference for 
    
    
    
    -halo amide aminolysis).
  • BenchChem. "Reaction of 2-Bromo-2-methylpropan-1-amine HBr with Amines."[2] (Analogous reaction conditions for hindered bromo-amines).

  • PubChem. "2-Bromo-N-ethyl-N-methylpropanamide Compound Summary."[3][4] National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Bromo-N-ethyl-N-methylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-BR Subject: Yield Optimization & Impurity Control for


-Bromoamide Synthesis
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Strategy

You are encountering yield issues with 2-Bromo-N-ethyl-N-methylpropanamide . In our experience, the synthesis of


-haloamides is deceptively simple. While the amide coupling is fast, the 

-bromo stereocenter is labile.

The Primary Yield Killers are:

  • 
    -Elimination:  The formation of the acrylamide byproduct (N-ethyl-N-methylacrylamide) due to base-mediated dehydrohalogenation.
    
  • Hydrolysis: Degradation of the highly reactive 2-bromopropanoyl bromide precursor.

  • Workup Losses: High water solubility of the tertiary amide preventing efficient extraction.

This guide provides the "Golden Route" —a protocol optimized for kinetic control to maximize the target amide while suppressing the thermodynamic elimination product.

The "Golden Route" Protocol

Recommended for gram-to-multigram scale.

Reaction Scheme


Reagents & Stoichiometry
ComponentRoleEquivalents (eq.)Notes
2-Bromopropanoyl bromide Electrophile1.0Critical: Must be clear/colorless. If yellow/orange, redistill before use.
N-Ethylmethylamine Nucleophile1.05Slight excess ensures complete consumption of the acid bromide.
Triethylamine (TEA) HCl Scavenger1.1 - 1.2Use dry TEA. Inorganic bases (

) are too slow for this kinetic control.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous. Toluene is a viable alternative for scale-up.
Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round-bottom flask under

    
     flow.
    
  • Nucleophile Charge: Charge DCM, N-ethylmethylamine (1.05 eq), and Triethylamine (1.1 eq). Cool the mixture to -10°C using an ice/salt bath.

    • Why? Pre-mixing the amine and base ensures the acid bromide is immediately neutralized upon entry, preventing local "hot spots" of acidity.

  • Electrophile Addition (The Critical Step): Dilute 2-bromopropanoyl bromide (1.0 eq) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.

    • Control Point: Internal temperature must never exceed 0°C . Higher temps favor the elimination of HBr to form the acrylamide impurity.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 1 hour.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The acid bromide spot should vanish.

  • Quench & Workup:

    • Dilute with cold water.

    • Wash 1: 1M HCl (Cold) – Removes unreacted amine and TEA.

    • Wash 2: Sat.

      
       – Removes any hydrolyzed acid.
      
    • Wash 3: Brine.[1][2]

    • Dry over

      
      , filter, and concentrate in vacuo at < 30°C .
      

Troubleshooting Dashboard

Use this matrix to diagnose specific failure modes in your current experiments.

Symptom Probable Cause Corrective Action
Low Yield (<50%) Hydrolysis of Acid BromideEnsure DCM is anhydrous. Check the quality of the acid bromide source bottle; it hydrolyzes rapidly in humid air.
Vinyl Protons in NMR (5.5 - 6.5 ppm)Elimination (Acrylamide formation)Reaction temp was too high during addition. Keep T < 0°C. Reduce base stoichiometry slightly or switch to a hindered base (DIPEA).
Dark/Tar Formation Exotherm / Oxidation Addition rate was too fast. The reaction is highly exothermic. Improve stirring and slow down addition.
Product Missing after Workup Water Solubility Tertiary amides can be surprisingly water-soluble. Saturate the aqueous layer with NaCl (solid) before extraction. Use

instead of DCM for extraction.
Solid Precipitate in Flask Amine Salt Caking

is insoluble in DCM/Hexane. This is normal. Ensure vigorous mechanical stirring to prevent salts from trapping reagents.

Visualized Workflows

A. Synthesis Logic Flow

This diagram illustrates the critical decision nodes during the synthesis to prevent side reactions.

SynthesisLogic Start Start: Reagent Prep CheckReagent Check Acid Bromide (Colorless?) Start->CheckReagent Distill Redistill Reagent CheckReagent->Distill No (Yellow) Setup Setup: DCM, Amine, Base Cool to -10°C CheckReagent->Setup Yes Distill->Setup Addition Add Acid Bromide DROPWISE Setup->Addition TempCheck Temp > 0°C? Addition->TempCheck Elimination RISK: Elimination to Acrylamide TempCheck->Elimination Yes Continue Stir 1h @ 0°C Warm to RT TempCheck->Continue No (Controlled) Workup Acid/Base Wash (Cold HCl / NaHCO3) Continue->Workup Final Pure Product Workup->Final

Caption: Logic flow emphasizing the temperature control point to avoid elimination side-products.

B. Impurity Pathways

Understanding where the mass goes is key to yield calculation.

ImpurityPathways Target Target Molecule (Alpha-Bromoamide) Acrylamide Impurity A: Acrylamide (Elimination) Target->Acrylamide Distillation > 100°C Salt Byproduct: Amine Salts (Trapped Product) Target->Salt Poor Stirring StartMat Reagents (Acid Bromide + Amine) StartMat->Target Low Temp (-10°C) StartMat->Acrylamide High Temp / Excess Base Acid Impurity B: Propanoic Acid (Hydrolysis) StartMat->Acid Wet Solvent

Caption: Mechanistic pathways showing how thermal stress and moisture divert the reaction to impurities.

Frequently Asked Questions (FAQs)

Q: Can I use 2-bromopropanoyl chloride instead of the bromide? A: Yes, and it is often cheaper. However, the bromide is more reactive, allowing the reaction to proceed faster at lower temperatures (-10°C), which is crucial for suppressing the elimination side reaction. If you use the chloride, you may need to run slightly warmer (0°C), which increases the risk of acrylamide formation [1].

Q: Why is my product turning brown upon storage? A:


-Bromoamides are photosensitive and thermally unstable. Trace amounts of free amine or acid can catalyze decomposition. Stabilization tip:  Store the product with a small amount of copper wire or silver foil (radical scavenger) in an amber vial at 4°C. Ensure it is completely free of TEA salts.

Q: Can I distill this product? A: Proceed with extreme caution.


-Haloamides are prone to thermal elimination (forming the acrylamide) during distillation.
  • Recommendation: Use a high-vacuum (< 1 mmHg) Kugelrohr distillation to keep the bath temperature below 80°C. If the boiling point requires higher heat, rely on column chromatography (Silica, Hexane/EtOAc) instead [2].

Q: I need to scale this to 1kg. What changes? A:

  • Heat Transfer: The exotherm will be significant. Use a jacketed reactor with active cooling.

  • Solvent: Switch from DCM (environmental concern) to Toluene or MTBE. Note that amine salts may form a thick slurry in Toluene; ensure your overhead stirrer has high torque.

  • Addition Mode: Use a metering pump for the acid bromide to strictly lock the internal temperature.

References

  • Organic Syntheses, Coll.[3] Vol. 9, p. 503 (1998). General procedure for amide formation from acid chlorides/bromides.

  • PubChem Compound Summary: 2-Bromo-N-ethyl-N-methylpropanamide. Physical properties and safety data.[4]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Section: Preparation of Amides). [General Reference for Lab Techniques]

Sources

Preventing hydrolysis of alpha-bromoamides during workup

Technical Guide: Preventing Hydrolysis & Degradation of -Bromoamides

Executive Summary: The "Triple Threat" Stability Profile




Simultaneously, the


acid-catalyzed hydrolysisbase-mediated elimination/substitution
The Degradation Landscape (Mechanism)

The following diagram illustrates the competing pathways that must be suppressed during workup.

AlphaBromoamideDegradationFigure 1: Competing degradation pathways for α-bromoamides during aqueous workup.Startα-Bromoamide(Target)HydrolysisAmide Hydrolysis(Acid/Base Catalyzed)Start->Hydrolysis+ H2O / H+ or OH-Substitutionα-Substitution (SN2)(Formation of α-Hydroxy Amide)Start->Substitution+ OH- / NucleophileEliminationElimination (E2)(Formation of α,β-Unsaturated Amide)Start->Elimination+ Base (pH > 8)CyclizationIntramolecular Cyclization(α-Lactam / Degradation)Start->CyclizationIf 2° Amide (N-H) + BaseProd_HydrolysisCarboxylic Acid +Amine/AmmoniumHydrolysis->Prod_HydrolysisProd_Subα-Hydroxy AmideSubstitution->Prod_SubProd_Elimα,β-Unsaturated Amide(Acrylamide deriv.)Elimination->Prod_ElimProd_CycAldehydes/Ketones(via unstable α-Lactam)Cyclization->Prod_Cyc

Troubleshooting & FAQs

Q1: My product turns yellow/brown during concentration. What is happening?

Diagnosis: This indicates the release of Hydrogen Bromide (HBr) and subsequent decomposition. Cause: Thermal instability.

Solution:
  • Never heat the water bath above 35°C during rotary evaporation.

  • Add a trace of radical inhibitor (e.g., BHT) if the byproduct is suspected to be oxidative.

  • Crucial: Ensure the organic layer is completely neutral before concentration. Residual acid concentrates as the solvent evaporates, spiking the local acidity.

Q2: I used Sodium Thiosulfate ( ) to quench excess bromine/NBS, but my yield is low.

Diagnosis: You likely formed a Bunte Salt . Cause: While thiosulfate is the standard quench for oxidants, it is also a potent nucleophile. In warm or concentrated solutions, thiosulfate displaces the


Solution:
  • Use Sodium Sulfite (

    
    )  or Sodium Bisulfite (
    
    
    )
    instead, but strictly control pH (see Protocol).
  • If using thiosulfate, keep the mixture ice-cold (0°C) and limit contact time to <5 minutes.

Q3: The NMR shows a mixture of starting material and an alkene.

Diagnosis: Base-mediated elimination. Cause: The pH of your workup was too high (> pH 9). This often happens when washing with saturated Sodium Carbonate (

Solution:
  • Switch to a Phosphate Buffer (pH 6.5 - 7.0) for neutralizing acids.

  • Avoid strong shaking with basic washes; use gentle inversion to prevent emulsions that prolong base exposure.

The "Cold-Neutral-Fast" Workup Protocol

This protocol is designed to minimize the kinetic windows for both hydrolysis (acid/base catalyzed) and substitution.

Prerequisites:

  • Temperature: All buffers and solvents must be pre-chilled to 0–4°C.

  • Glassware: Use a separatory funnel with a wide bore to ensure rapid separation.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Quench Dilute reaction with DCM or EtOAc (3x reaction volume). Cool to 0°C. Add 10%

(cold) dropwise until color dissipates.
Bisulfite reduces active bromine species without the high nucleophilicity of thiosulfate. Cold temp suppresses

.
2. Wash 1 Wash immediately with 0.5 M Phosphate Buffer (pH 7.0) or Citrate Buffer (pH 6.0) .Maintains pH in the stability window. Avoids the high alkalinity of saturated

(pH ~8.5) or

(pH ~11).
3. Wash 2 Wash with Saturated Brine (NaCl) .Increases ionic strength to "salt out" the organic product and removes bulk water, reducing hydrolysis risk during drying.
4. Dry Dry over Anhydrous

(Magnesium Sulfate). Filter after 5-10 mins.

is slightly acidic/neutral. Avoid

(basic) or

(can coordinate amides).
5. Conc. Evaporate solvent at < 30°C under high vacuum.Prevents thermal elimination of HBr.
Buffer Selection Guide[2]
Buffer SystempH RangeSuitability for

-Bromoamides
Risk Factor
Phosphate (Na/K) 6.5 - 7.5Excellent. Best balance of stability.Low.
Citrate 5.0 - 6.0Good. Favors amide stability; suppresses elimination.Low.
Bicarbonate (

)
~8.3Moderate. Use only for rapid acid neutralization.Medium (Risk of elimination).
Carbonate (

)
~11.5Poor. DO NOT USE.High (Rapid elimination/hydrolysis).
Ammonium Chloride ~4.6Moderate. Good for quenching enolates, but slightly acidic.Low/Medium (Acid hydrolysis risk).

References

  • University of Calgary. Ch20: Amide Hydrolysis - Mechanism and Reactivity. Available at: [Link]

  • Cambrex. How do you avoid sulfur production during a sodium thiosulfate quench process? ResearchGate.[1][2] Available at: [Link]

  • Treacy, S. M., et al. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams. Chemical Science, 2021. Available at: [Link]

Minimizing dehalogenation side reactions in radical coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist's Guide to Minimizing Dehalogenation Side Reactions

Welcome to the technical support center for radical coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on mitigating the common and often yield-limiting side reaction of dehalogenation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, enabling you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding dehalogenation in radical coupling.

Q1: What is dehalogenation in the context of radical coupling?

A1: Dehalogenation is an undesired side reaction where the halogen atom on your starting material is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct instead of the intended coupled product.[1] This process, also known as reductive dehalogenation, consumes your starting material and reagents, ultimately lowering the overall yield of your desired product.[1][2]

Q2: What is the primary mechanism driving this side reaction?

A2: In radical coupling, the intended pathway involves the generation of a carbon-centered radical from an organic halide, which then couples with a partner. Dehalogenation occurs when this carbon-centered radical, instead of coupling, abstracts a hydrogen atom from a source in the reaction mixture. Common hydrogen atom donors can include solvents, reagents like tributyltin hydride, or even certain additives.[3][4] In some photocatalytic systems, a palladium-hydride (Pd-H) species can form and lead to dehalogenation.[1]

Q3: Which organic halides are most susceptible to dehalogenation?

A3: The likelihood of dehalogenation is directly related to the carbon-halogen bond strength. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I.[5] Consequently, organic iodides are the most prone to both desired radical formation and undesired dehalogenation, followed by bromides and then chlorides.[1][5] Fluorides are generally the least reactive.[5]

Q4: Are certain molecular structures more prone to this side reaction?

A4: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (like those based on pyridines, indoles, and pyrazoles) are more susceptible to dehalogenation.[1] For N-H containing heterocycles, deprotonation by a base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[1]

Q5: Can the choice of my radical initiator or photocatalyst influence dehalogenation?

A5: Absolutely. The choice of initiator or photocatalyst is critical. For instance, traditional radical initiators like AIBN used with tributyltin hydride can be a significant source of hydrogen atoms, leading to dehalogenation.[3][4] In photoredox catalysis, the reduction potential of the catalyst must be carefully matched to the substrate to promote selective C-X bond cleavage without favoring pathways that lead to hydrodehalogenation.[6][7]

Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation

If you are observing significant amounts of your dehalogenated byproduct, this guide provides a systematic approach to diagnosing and solving the issue.

Issue 1: High Levels of Dehalogenated Byproduct in Tin-Mediated Radical Reactions

Potential Cause: The rate of hydrogen atom transfer from the tin hydride (e.g., Bu₃SnH) to the alkyl or aryl radical is competing with or exceeding the rate of the desired coupling reaction.[3]

Troubleshooting Workflow:

start High Dehalogenation with Bu₃SnH step1 Decrease Bu₃SnH Concentration start->step1 Initial Step step2 Switch to (TMS)₃SiH step1->step2 If problem persists step3 Consider Tin-Free Methods step2->step3 If still problematic outcome Minimized Dehalogenation step3->outcome Optimal Solution

Figure 1: Troubleshooting workflow for tin-mediated reactions.

Recommended Actions & Explanations:

  • Decrease the Concentration of Tin Hydride: The concentration of Bu₃SnH directly influences the rate of hydrogen atom transfer. By lowering its concentration, you can slow down the dehalogenation pathway relative to the desired radical coupling.

  • Switch to an Alternative Hydrogen Donor: Tris(trimethylsilyl)silane, (TMS)₃SiH, is a known alternative to tin hydrides and can sometimes offer better selectivity, reducing the extent of dehalogenation.[8]

  • Adopt a Tin-Free Protocol: The most effective solution is often to move to a tin-free method. Modern photoredox catalysis offers numerous "tin-free" reductive dehalogenation and coupling methods that avoid the use of stoichiometric, toxic tin reagents.[6][9]

Issue 2: Significant Dehalogenation in Photocatalytic Radical Coupling

Potential Cause: The reaction conditions (catalyst, solvent, additives) are favoring a hydrogen atom transfer (HAT) to the generated radical intermediate over the desired coupling.[10]

Troubleshooting & Optimization:

ParameterRecommended Action & Rationale
Photocatalyst Screen Catalysts: The reduction potential of the excited state of the photocatalyst is crucial. A catalyst that is too reducing may lead to undesired side reactions. Consider catalysts with different redox windows. For example, Ru(bpy)₃Cl₂ and various iridium complexes are common starting points.[6][11]
Solvent Solvent Choice: Solvents can act as hydrogen atom donors. Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents like alcohols.[1][12][13] If a protic solvent is necessary, consider using it as a co-solvent at a lower concentration.[1]
Base/Additives Optimize Base: In some systems, the base can be a source of hydrides. Try switching to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
Hydrogen Atom Donor Alternative Donors: In protocols that explicitly use a hydrogen atom donor, such as formic acid or Hantzsch ester in combination with an amine like iPr₂NEt, the stoichiometry of these reagents should be carefully optimized.[6]

Experimental Protocol: Tin-Free Reductive Dehalogenation via Photoredox Catalysis

This protocol, adapted from the work of Stephenson and coworkers, provides a reliable method for the reductive dehalogenation of activated C-X bonds with excellent functional group tolerance.[6]

Materials:

  • Organic halide (1.0 equiv)

  • Ru(bpy)₃Cl₂ (0.05–2.5 mol %)

  • iPr₂NEt (10 equiv)

  • Formic acid (10 equiv)

  • DMF (solvent)

Procedure:

  • To a reaction vessel, add the organic halide and Ru(bpy)₃Cl₂.

  • Add DMF, followed by iPr₂NEt and formic acid.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Irradiate the reaction mixture with a visible light source (e.g., a blue LED) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

cluster_catalyst Photocatalyst Activation cluster_radical Radical Generation & Quenching Ru_II Ru(II) Ru_II_star Ru(II)* Ru_II->Ru_II_star Visible Light Ru_I Ru(I) Ru_II_star->Ru_I iPr₂NEt (SET) R_radical R• Ru_I->R_radical SET to R-X RX R-X RH R-H (Dehalogenation) R_radical->RH HAT from H-source

Figure 2: Simplified mechanism of photocatalytic dehalogenation.

Issue 3: Dehalogenation in Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Stille)

While not strictly radical couplings in the traditional sense, these reactions can involve radical-like intermediates or competing reductive pathways that lead to dehalogenation.

Potential Causes:

  • Slow Transmetalation/Reductive Elimination: If the desired catalytic cycle is slow, it allows more time for competing dehalogenation pathways to occur.[1]

  • Inappropriate Ligand: The ligand may not be effectively promoting the desired reductive elimination over dehalogenation.[1]

  • Solvent and Base Effects: As with other systems, the choice of solvent and base can significantly impact the extent of dehalogenation.[12][13]

Troubleshooting Strategies:

ParameterRecommended Action & Rationale
Ligand Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can often accelerate the desired coupling steps.[1]
Base Base Optimization: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices.[1]
Solvent Solvent Change: Use aprotic solvents like dioxane, THF, or toluene.[1] In Stille couplings, switching from dioxane or DMF to toluene has been shown to reduce dehalogenation.[12][13]
Temperature Adjust Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired reaction more than the dehalogenation side reaction. However, in other cases, lower temperatures may be beneficial.[12] This parameter should be optimized for your specific system.

References

  • Dehalogenation. Wikipedia. [Link]

  • Photocatalytic Hydrodehalogenation for the Removal of Halogenated Aromatic Contaminants. ResearchGate. [Link]

  • Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts. SciSpace. [Link]

  • Radical Reactions. Chemistry LibreTexts. [Link]

  • Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. RSC Publishing. [Link]

  • Electron-Transfer Photoredox Catalysis: Development of a Tin-Free Reductive Dehalogenation Reaction. Journal of the American Chemical Society. [Link]

  • Significant dehalogenation in stille coupling. Reddit. [Link]

  • Reductive dehalogenation: Significance and symbolism. Wisdom Library. [Link]

  • Role of reduced flavin in dehalogenation reactions. PubMed. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. [Link]

  • Generation of Hydrides or Hydrogen Radicals for Hydrodehalogenation and Deuterodehalogenation of gem-Dihaloalkenes. CCS Chemistry. [Link]

  • Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. ACS Publications. [Link]

  • Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Chemical Society Reviews. [Link]

  • Aminoalkyl radicals as halogen-atom transfer agents for activation of alkyl and aryl halides. The University of Manchester Research Explorer. [Link]

  • “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Princeton University, Macmillan Group. [Link]

  • Photo‐Induced Halogen‐Atom Transfer: Generation of Halide Radicals for Selective Hydrohalogenation Reactions. PMC. [Link]

  • Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]

  • Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Chemical Reviews. [Link]

  • Synthetic Methods for the Hydrodehalogenation of Halogenated Heterocycles. Current Organic Chemistry. [Link]

  • Radical Dehalogenation | Replace Halogens with H via Tributyltin Hydride & AIBN Mechanism. YouTube. [Link]

Sources

Technical Support Center: 2-Bromo-N-ethyl-N-methylpropanamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support hub for 2-Bromo-N-ethyl-N-methylpropanamide (CAS: 1060817-26-6). This guide addresses a common challenge reported by researchers: the compound's tendency to exist as both a viscous oil and a crystalline solid.

As a tertiary alpha-bromo amide, this molecule lacks the N-H hydrogen bond donors found in secondary amides, significantly lowering its melting point and increasing its solubility in organic solvents. Consequently, it often persists as a supercooled liquid (oil) even when chemically pure. This guide provides validated workflows to purify the oil and induce crystallization for the solid form.[1]

Part 1: The "Oil" Scenario (Purification of the Liquid State)

If your crude product is an oil, your primary purification objectives are degassing , removal of precursors , and vacuum distillation .

Workflow 1: Chemical Decontamination (Liquid-Liquid Extraction)

Before attempting distillation, you must remove unreacted amine (N-ethylmethylamine) and acid halides. These impurities act as "plasticizers," preventing the oil from solidifying.

Protocol:

  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Wash (Critical): Wash the organic layer twice with 1M HCl (aq) .

    • Mechanism: This protonates unreacted N-ethylmethylamine, moving it to the aqueous phase.

  • Base Wash: Wash the organic layer twice with Saturated NaHCO₃ .

    • Mechanism: Neutralizes any residual HBr or 2-bromopropanoic acid.

  • Drying: Wash with Brine, dry over anhydrous MgSO₄ , and concentrate under reduced pressure.

Workflow 2: High-Vacuum Distillation

If the compound remains an oil after extraction, vacuum distillation is the gold standard for purification.

Technical Parameters:

Parameter Setting Rationale
Pressure < 1.0 mmHg (High Vacuum) Reduces boiling point to prevent thermal decomposition (dehydrobromination).
Bath Temp < 120°C Alpha-bromo amides are thermally labile.

| Condenser | 0°C to -10°C | Ensures efficient trapping of the distillate. |

Step-by-Step:

  • Equip a short-path distillation head to minimize thermal exposure time.

  • Degas the oil under vacuum at room temperature for 20 minutes to remove solvent traces.

  • Slowly ramp the temperature. Collect the main fraction.

  • Note: If the distillate is colorless but remains an oil, proceed to Part 2 to induce crystallization.

Part 2: The "Solid" Scenario (Crystallization & Phase Conversion)

Transforming the purified oil into a solid requires overcoming the kinetic barrier to nucleation. Tertiary amides are notorious for supercooling.

Protocol: Anti-Solvent Crystallization

Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent)

  • Dissolution: Dissolve the purified oil in the minimum amount of warm Ethyl Acetate (approx. 35-40°C).

  • Precipitation: Add Hexanes dropwise with stirring until a faint, persistent cloudiness appears.

  • Nucleation:

    • Technique A (Seeding): Add a seed crystal of pure 2-Bromo-N-ethyl-N-methylpropanamide if available.

    • Technique B (Scratching): Use a glass rod to vigorously scratch the inner wall of the flask at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites.

  • Cooling: Place the flask in a -20°C freezer overnight. Do not disturb the flask.

  • Filtration: Filter the resulting white solids cold and wash with cold Hexanes.

Part 3: Troubleshooting & FAQs

Q1: Why is my product still an oil after distillation?

A: This is likely due to supercooling or trace solvent impurities .

  • Diagnosis: Run an H-NMR.[2] If the spectrum is clean, the oil is simply the supercooled liquid form.

  • Fix: Remove all solvent traces using a high-vacuum manifold (<0.1 mmHg) for 4+ hours. Then, attempt the "Scratching" technique at -78°C (Dry ice/Acetone bath).

Q2: The product turns brown during distillation. What is happening?

A: You are observing thermal decomposition (elimination of HBr to form the alpha-beta unsaturated amide).

  • Fix: Your vacuum is insufficient. You must lower the pressure to reduce the boiling point. If a high vacuum is unavailable, switch to Column Chromatography (Silica gel; Gradient 10% -> 40% EtOAc in Hexanes).

Q3: Can I use ethanol for recrystallization?

A: Avoid alcohols if possible. Alpha-bromo amides can undergo solvolysis (nucleophilic displacement of the bromide by ethoxide/ethanol) at high temperatures, forming the alpha-ethoxy impurity. Stick to non-nucleophilic solvents like EtOAc/Hexanes or Toluene.

Visual Workflows

Figure 1: Purification Decision Tree

Determine the optimal path based on the physical state of your crude material.

PurificationStrategy Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (1M HCl -> NaHCO3 -> Brine) Start->Extraction CheckState Physical State Check Extraction->CheckState Solid Solid / Semi-Solid CheckState->Solid Precipitate forms Oil Viscous Oil CheckState->Oil Remains liquid Recryst Recrystallization (EtOAc / Hexanes) Solid->Recryst Distill High Vacuum Distillation (<1 mmHg, <120°C) Oil->Distill Stable & Volatile Column Column Chromatography (Silica, Hex/EtOAc) Oil->Column Unstable / Decomposing PureSolid Pure Crystalline Solid Recryst->PureSolid Distill->CheckState Distillate collected Column->CheckState Fractions concentrated

Caption: Decision logic for purifying 2-Bromo-N-ethyl-N-methylpropanamide based on crude physical state.

Figure 2: Extraction & Isolation Workflow

Step-by-step chemical decontamination process.

ExtractionFlow Crude Crude Oil + DCM Wash1 Wash: 1M HCl Crude->Wash1 Remove1 Remove: Amine Precursor Wash1->Remove1 Wash2 Wash: Sat. NaHCO3 Wash1->Wash2 Remove2 Remove: Acid/HBr Wash2->Remove2 Wash3 Wash: Brine Wash2->Wash3 Dry Dry: MgSO4 Wash3->Dry Final Concentrate (Rotovap) Dry->Final

Caption: Liquid-liquid extraction sequence to remove amine and acid impurities prior to distillation.

References

  • PubChem. (n.d.).[3] 2-Bromo-N-ethyl-N-methylpropanamide (Compound).[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: Purification. Department of Chemistry. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1927). Phthalimide, N-(2-bromoethyl)-. Organic Syntheses, Coll. Vol. 1, p.119. Retrieved October 26, 2023, from [Link]

Sources

Controlling elimination vs substitution in alpha-bromoamide reactions

Technical Support Center: -Bromoamide Reaction Optimization

Topic: Controlling Elimination vs. Substitution in

Role:Date:

Introduction: The Electrophile-Acid Paradox

Welcome to the Reaction Optimization Hub. If you are working with

The Electrophile-Acid Paradox

The

  • Electrophilic: Due to the bromine leaving group (susceptible to

    
    ).
    
  • Acidic: Due to the electron-withdrawing carbonyl group (susceptible to deprotonation).

Your goal is usually Substitution (


)


Elimination (

)
Enolization

This guide provides the mechanistic logic and troubleshooting protocols to suppress these side pathways.

Mechanism & Pathway Visualization

Before troubleshooting, visualize the competing pathways. The choice of reagents dictates which arrow dominates.

AlphaBromoamidePathwaysSubstrateα-Bromoamide(R-CH(Br)-CO-NR'2)SubProductSubstitution Product(α-Amino/Ether Amide)Substrate->SubProductPath A: SN2 Attack(Kinetic Control, Low T)ElimProductElimination Product(α,β-Unsaturated Amide)Substrate->ElimProductPath B: E2 Attack at β-H(Thermodynamic, High T/Sterics)RacemizationRacemic Mixture(via Enolate)Substrate->RacemizationPath C: Deprotonation at α-H(Enolization)BaseNuReagent(Base/Nucleophile)BaseNu->Substrate Interaction

Figure 1: Competing reaction pathways for

Troubleshooting Guides

Issue 1: "I see a large byproduct peak (M-HBr) and low yield."

Diagnosis: Elimination Dominance (


)



Root Causes & Solutions:

VariableThe ProblemThe Fix
Nucleophile Too "Hard" or Sterically Hindered (e.g.,

-Butylamine, Alkoxides).
Switch to "Soft" Nucleophiles: Use azides (

) or thiols if possible, then reduce/convert. If using amines, use primary, unhindered amines.
Base Strength Using strong bases (

,

,

) promotes dehydrohalogenation.
Use Weak Inorganic Bases: Switch to

or

. Alternatively, use excess amine (2.5 eq) where the amine acts as both nucleophile and proton

Technical Support Center: Purification of 2-Bromo-N-ethyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted N-ethylmethylamine from 2-Bromo-N-ethyl-N-methylpropanamide. Ticket ID: CHEM-PUR-082 Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary & Chemical Context

You are encountering difficulty removing unreacted N-ethylmethylamine (MW: 59.11 g/mol ) from your target product, 2-Bromo-N-ethyl-N-methylpropanamide (MW: ~194.07 g/mol ).

This separation presents a specific set of conflicting challenges:

  • The Impurity (Amine): N-ethylmethylamine is a secondary amine with a remarkably low boiling point (36–37 °C ) [1].[1] While theoretically volatile enough to evaporate, it readily forms non-volatile hydrobromide salts during the reaction, which can dissolve in organic solvents like DCM or Chloroform, leading to persistent contamination.

  • The Product (Alpha-Bromoamide): The C-Br bond alpha to the carbonyl is susceptible to nucleophilic attack. Extended exposure to the unreacted amine (a nucleophile) or strong bases can lead to dimerization or substitution byproducts (e.g., 2-(N-ethyl-N-methylamino)-N-ethyl-N-methylpropanamide) [2].

The following guide prioritizes Acidic Liquid-Liquid Extraction (LLE) as the primary remediation strategy, with specific modifications to protect the labile C-Br bond.

Module 1: The Primary Protocol (Liquid-Liquid Extraction)
Q: My standard aqueous wash isn't removing the amine. What is the optimal extraction protocol?

A: The most common failure mode here is using an aqueous wash that is not acidic enough to fully protonate the amine, or using a solvent that solubilizes the amine salt.

You must convert the lipophilic free amine into its hydrophilic ammonium salt (


). Because the amine is a strong base (

) [1], it requires a pH < 8 to protonate, but a pH < 3 is recommended to ensure >99% removal into the aqueous phase.

The Protocol:

  • Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ) .
    
    • Note: Avoid Dichloromethane (DCM) for the initial wash if possible. Amine hydrobromide salts are often surprisingly soluble in chlorinated solvents, leading to poor separation.

  • Acidic Wash (The Critical Step):

    • Wash the organic layer 2x with 10% Citric Acid (aq) or 1M HCl .

    • Why Citric Acid? It is mild, buffers well, and helps break emulsions better than HCl in amide syntheses [3].

    • Temperature Control: Perform this wash with cold solutions (0–5 °C). The alpha-bromo moiety is sensitive; heat + acid can trigger hydrolysis of the amide bond.

  • Brine Wash: Wash 1x with Saturated NaCl to remove entrained water.[2]

  • Drying: Dry over

    
     (Sodium Sulfate) and concentrate in vacuo.
    

Visualizing the Separation Logic:

ExtractionWorkflow RxnMix Reaction Mixture (Amide + Amine + Solvent) AcidWash Add Cold 10% Citric Acid (Protonation Step) RxnMix->AcidWash Dilute w/ EtOAc SepFunnel Separation Funnel AcidWash->SepFunnel OrgLayer Organic Layer (Neutral Amide) SepFunnel->OrgLayer Bottom (if DCM) Top (if EtOAc) AqLayer Aqueous Layer (Ammonium Salt + Acid) SepFunnel->AqLayer Waste Final Pure Product (Concentrate < 30°C) OrgLayer->Final Dry & Evaporate

Figure 1: Decision tree for the acidic workup. The phase split depends on the solvent density (EtOAc floats; DCM sinks).

Module 2: Troubleshooting Persistent Impurities
Q: I still smell the amine or see it in the H-NMR after the acid wash. Why?

A: This suggests one of three specific failure mechanisms:

SymptomDiagnosisCorrective Action
Pungent Smell Free Base Volatility The amine BP is

. If you used a basic wash (like Bicarb) last, you deprotonated the salt. The free amine is now volatile and coating your rotovap. Action: Finish with a neutral or slightly acidic brine wash. Do not end with base.
Broad NMR Peak Salt Solubility You likely used DCM. Amine salts (

) can form "tight ion pairs" soluble in DCM. Action: Switch solvent to Hexane/EtOAc (1:1) and re-wash with water. The salt will crash out into the water.
New Spots on TLC Product Degradation The amine attacked the C-Br bond. You have formed the alpha-amino amide byproduct. Action: This is chemically bonded.[1][3][4][5][6] Extraction will not work. You must use Column Chromatography (See Module 3).
Q: Can I use evaporation to remove the amine since it boils at 36°C?

A: Use caution. While the boiling point is low, relying on evaporation is risky for two reasons:

  • Salt Formation: If any acid (like HBr byproduct) is present, the amine exists as a salt (MP > 200°C) and will never evaporate.

  • Nucleophilic Attack: Heating the reaction mixture to distill the amine accelerates the substitution reaction between the amine and the alpha-bromo group.

Recommendation: Only use rotary evaporation after you have confirmed the removal of the bulk amine via extraction. Keep the bath temperature < 35°C .

Module 3: Advanced Purification (Chromatography & Scavenging)
Q: The extraction caused an emulsion. What is the alternative?

A: If your product is an oil that emulsifies, or if you require high-throughput purification without liquid-liquid extraction, use Solid-Phase Scavenging .

Protocol: Polymer-Supported Acid (SCX) Use a Strong Cation Exchange (SCX) resin or polymer-supported Isocyanate.

  • Dissolve: Dissolve crude mixture in DCM or THF.

  • Add Resin: Add 3–5 equivalents (relative to the amine) of Polymer-Supported Tosic Acid or Amberlyst 15 .

  • Incubate: Shake gently for 30–60 minutes at room temperature.

    • Mechanism: The basic amine binds irreversibly to the acidic resin. The neutral amide remains in solution [4].

  • Filter: Filter off the solid resin.[7]

  • Result: The filtrate contains your pure product.

Visualizing the Scavenging Pathway:

Scavenging Mix Crude Mixture (Amide + Amine) Resin Add SCX Resin (Acidic Polymer) Mix->Resin Binding Binding Event: Resin-SO3H + HNR2 -> Resin-SO3- H2NR2+ Resin->Binding Filter Filtration Binding->Filter Waste Solid Waste (Resin-Amine Complex) Filter->Waste Product Filtrate (Pure Amide) Filter->Product

Figure 2: Mechanism of Solid-Phase Extraction (SPE) for amine removal.

Q: If I must use Silica Chromatography, what is the mobile phase?

A: Unreacted amines streak badly on silica due to interaction with acidic silanols.

  • Standard approach: Add 1% Triethylamine (TEA) to the eluent to block silanols.

  • Problem: You are trying to remove an amine. Adding TEA complicates analysis.

  • Solution: Use a gradient of Hexanes:Ethyl Acetate . The amide (polar but neutral) will elute significantly later than the non-polar impurities but before the very polar amine salts. If the free amine is present, it will likely stick to the baseline of the column without a modifier.

  • Rf Check: The alpha-bromoamide should have an Rf of ~0.3–0.4 in 30% EtOAc/Hexanes. The amine will likely be at Rf < 0.1 or streak.

Module 4: Stability & Storage

Q: Once purified, how stable is the 2-Bromo-N-ethyl-N-methylpropanamide?

A: Alpha-bromoamides are "alkylating agents." They are moderately reactive electrophiles.

  • Hydrolysis: Avoid long-term storage in wet solvents. The Br can be displaced by water to form the alpha-hydroxy amide.

  • Light Sensitivity: Alkyl bromides can degrade under UV light (homolytic cleavage of C-Br). Store in amber vials.

  • Thermal Stability: Store at 2–8 °C . Do not store at room temperature for prolonged periods if high purity is required for biological assays [5].

References
  • PubChem. (n.d.). N-Ethylmethylamine (Compound).[1][3][5][6][8][9] National Library of Medicine. Retrieved from [Link]

  • Mercer University. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from [Link] (General reference for Citric Acid/Bicarb workup flows).

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Bromo-N-ethyl-N-methylpropanamide | C6H12BrNO.[8] PubChem.[8] Retrieved from [Link]

Sources

Optimizing solvent choice for alpha-bromoamide alkylation

Technical Support Center: Optimizing Solvent Choice for -Bromoamide Alkylation

Ticket ID: #SOLV-ABA-001 Subject: Troubleshooting Yield, Selectivity, and Solubility in Nucleophilic Substitution of

Assigned Specialist:1

Executive Summary: The Solvent-Reactivity Matrix

In the alkylation of nucleophiles (amines, thiols, phenols) using

kinetic switchNucleophilic Substitution (

)
Elimination (

)
Hydrolysis
  • Activates the

    
    -carbon  for 
    
    
    attack (via orbital overlap).
  • Acidifies the

    
    -proton , significantly increasing the risk of base-catalyzed elimination to form 
    
    
    -unsaturated amides (acrylamides).[1]
Quick Reference: Solvent Decision Matrix
Solvent ClassExamplesDielectric Const.[1] (

)
Primary EffectBest For...Risk Factor
Polar Aprotic DMF, DMSO, NMPHigh (36–47)Maximizes

rate
.[1] Solvates cations well, leaving anions "naked" and reactive.[1]
Unreactive nucleophiles, rapid synthesis, hindered substrates.High risk of Elimination (E2) if strong base is used.[1] Hard to remove (high BP).
Polar Aprotic (Volatile) Acetonitrile (MeCN), AcetoneMed (20–37)Balanced reactivity.[1] Easy workup.Standard optimization starting point . Finkelstein conditions (Acetone).Acetone can react with amines (Schiff base).[1] MeCN may be too slow for poor nucleophiles.[1]
Non-Polar / Ethereal THF, DCM, TolueneLow (2–9)Lowers reaction rate.[1] Suppresses dissociation of ionic bases.Highly reactive nucleophiles, suppressing side reactions, phase-transfer catalysis (PTC).[1]Poor solubility of inorganic bases (

).[1] Slow kinetics.
Protic Ethanol, MethanolHigh (24–33)Solvates anions (H-bonding), reducing nucleophilicity.[1]Suppressing E2 (by solvating the base).significantly slows

.[1] Potential for solvolysis (ether formation).

Diagnostic Troubleshooting Guides

Issue A: "I am seeing significant formation of the -unsaturated amide (Elimination Product)."

Diagnosis: The reaction conditions favor the E2 pathway . The base is deprotonating the

Root Cause Analysis:

  • Solvent: DMF or DMSO enhances the basicity of the nucleophile/base by stripping away solvation shells.

  • Base: Using strong hydroxide or alkoxide bases (

    
    , 
    
    
    ).[1]
  • Temperature: High temperatures entropically favor elimination.[1]

Corrective Actions:

  • Switch Solvent: Move from DMF to Acetonitrile (MeCN) or THF .[1] The reduced polarity destabilizes the charged transition state of the E2 reaction relative to the

    
    .
    
  • Change Base: Switch to a weak, inorganic base like

    
      or 
    
    
    .[1] Cesium ("The Cesium Effect") can improve solubility in organic solvents without high basicity.
  • Thermodynamic Control: Lower the reaction temperature to

    
     or RT. Elimination has a higher activation energy (
    
    
    ) than substitution.
Issue B: "The reaction is stalled or extremely slow (<20% conversion after 24h)."

Diagnosis: The nucleophile is too weak, or the leaving group (Bromide) is not departing efficiently.

Corrective Actions:

  • The Finkelstein Modification: Add 10–20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).[1]

    • Mechanism:[2][3][4][5][6] Iodide displaces bromide to form the transient, highly reactive

      
      -iodoamide. The iodide is a better leaving group (
      
      
      is a weaker base than
      
      
      ).[1]
    • Solvent: Use Acetone or MeCN where NaI is soluble but NaBr precipitates (driving equilibrium).[1]

  • Solvent Upgrade: If using THF or DCM, switch to DMF .[1] The rate enhancement in DMF for

    
     reactions can be 
    
    
    to
    
    
    times faster due to the "naked anion" effect.
Issue C: "My product is water-soluble, and I'm losing it during the aqueous workup."

Diagnosis:

1

Corrective Actions:

  • Avoid DMF/DMSO: These require copious water washes to remove, exacerbating product loss.[1]

  • Use Volatile Solvents: Switch to DCM or MeCN .[1] These can be removed via rotary evaporation before any aqueous workup.

  • Solid-Phase Workup: Use a scavenger resin or simply filter off the inorganic salts (if using

    
     in Acetone/MeCN) and evaporate directly.[1]
    

Visualizing the Mechanism & Decision Logic

Figure 1: Mechanistic Pathways of -Bromoamides

This diagram illustrates the competition between the desired substitution (



ReactionMechanismcluster_solventsSolvent InfluenceSubstrateα-Bromoamide(Electrophile)TS_SN2Transition State(SN2)Substrate->TS_SN2 Attack at α-CarbonTS_E2Transition State(E2)Substrate->TS_E2 Deprotonation of α-HNuNucleophile(Amine/Thiol)Nu->TS_SN2BaseBase(B:)Base->TS_E2Productα-Substituted Amide(Target)TS_SN2->Product Br- DepartureSideProductα,β-Unsaturated Amide(Elimination)TS_E2->SideProduct Double Bond FormationNote1Polar Aprotic (DMF)Accelerates BOTH(Risk of E2)Note2Non-Polar/ColdFavors SN2

Caption: Competitive pathways in


Figure 2: Solvent Selection Decision Tree

SolventDecisionStartStart: Select SolventQ1Is the NucleophilePoor/Unreactive?DMFUse DMF or DMSOQ1->DMFYesQ2Is the ProductWater Soluble?Q1->Q2No (Good Nu)VolatileUse MeCN or Acetone(Easy Evaporation)Q2->VolatileYesQ3Is Elimination (E2)a Known Issue?Q2->Q3NoFinkelTip: Add NaI (10%) toAcetone/MeCN if slowVolatile->FinkelNonPolarUse THF or Toluene(Low Polarity)Q3->NonPolarYesStandardUse Acetonitrile (MeCN)(Best Balance)Q3->StandardNoStandard->Finkel

Caption: Logical workflow for selecting the optimal solvent based on nucleophile strength, product solubility, and side-reaction risks.

Standardized Protocol

Optimized N-Alkylation of Amines with -Bromoamides

This protocol minimizes elimination and maximizes yield using the "Finkelstein-Assisted" approach.[1]

Reagents:

  • 
    -Bromoamide (1.0 equiv)[1]
    
  • Amine Nucleophile (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv, anhydrous, finely ground)[1]
    
  • Catalyst: NaI or TBAI (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) [Grade: Anhydrous]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the

    
      and NaI  in anhydrous MeCN  (0.2 M concentration relative to substrate).
    
  • Nucleophile Addition: Add the Amine (1.1 equiv).[1] Stir for 5 minutes at Room Temperature (RT).

  • Substrate Addition: Add the

    
    -Bromoamide  (1.0 equiv) slowly.[1] Note: If the reaction is exothermic, cool to 
    
    
    during addition.
  • Reaction: Stir at RT. Monitor via TLC or LC-MS.[]

    • Checkpoint: If reaction is <50% complete after 4 hours, heat gently to

      
      . Do not exceed 
      
      
      to avoid elimination.
  • Workup (Solubility Dependent):

    • Method A (Product precipitates): Filter the solids. Wash the cake with water (removes salts). The solid is the product.

    • Method B (Product soluble): Filter off the inorganic salts (

      
      , 
      
      
      ). Evaporate the MeCN filtrate to dryness. Redissolve in EtOAc, wash with water/brine, dry over
      
      
      , and concentrate.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone as a solvent for amine alkylation? A: Proceed with caution. While Acetone is excellent for Finkelstein conditions, primary amines can react with the solvent (Acetone) to form imines (Schiff bases) . If using a primary amine, use Acetonitrile or THF instead.[1] Secondary amines are generally safe in Acetone.[1]

Q: Why do I see a "double" alkylation product? A: If your nucleophile is a primary amine (


1
  • Fix: Use a large excess of the starting amine (3-5 equiv) or protect the amine (e.g., use a sulfonamide and alkylate, then deprotect).

Q: What if my


-bromoamide is not soluble in MeCN?A:MeCN:DCM (1:1)1

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on

    
     vs 
    
    
    solvent effects).
  • Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative source on solvent polarity and dielectric constants).

  • Panda, S. S., et al. (2012).[1] "Reaction of

    
    -Haloamides: Synthesis of biologically active compounds." Scientia Pharmaceutica, 80(4), 1027.[1] (Specific reactivity of alpha-haloamides). 
    
  • Evans, D. A. (2005).[1] Evans pKa Table. Harvard University.[1] (Reference for acidity of alpha-protons in amides).

  • Chemistry LibreTexts. (2023). "Solvent Effects on Substitution and Elimination Reactions."[8][9] (General pedagogical overview). Link

Avoiding polymerization of acrylamide byproducts during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Inadvertent Polymerization of Acrylamide Byproducts

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Welcome to the Acrylamide Handling Support Module

Mission Statement: This guide addresses the critical instability of acrylamide and its derivatives during organic synthesis. Unlike standard reagents, acrylamides possess a "self-destruct" mechanism—radical polymerization—that is triggered by the very conditions often used to purify them.

This module provides mechanistic insights and validated protocols to prevent the formation of insoluble "hockey pucks" or "popcorn" polymers in your reaction flasks.

Module 1: The Critical Mechanism (The Oxygen Paradox)

The Core Failure Mode: The most common error researchers make is assuming that Oxygen is the enemy . In standard organic chemistry, we purge oxygen to prevent oxidation. However, when handling acrylamides stabilized with MEHQ (4-Methoxyphenol) , oxygen is a mandatory co-inhibitor .

How MEHQ Works: MEHQ does not scavenge carbon-centered free radicals (R•) effectively. It scavenges peroxy radicals (ROO[1]•) .

  • A spontaneous radical (R•) forms on the acrylamide.[2][3][4]

  • Dissolved Oxygen (O₂) reacts with R• to form a peroxy radical (ROO[5]•).

  • MEHQ reacts with ROO• to form a stable, non-reactive species, stopping the chain.

The Trap: If you remove oxygen (e.g., high-vacuum rotary evaporation or nitrogen flushing), the R• radical cannot convert to ROO•. The MEHQ becomes useless, and the R• initiates rapid, exothermic polymerization.[6]

Visualization: The Radical Scavenging Cycle

MEHQ_Mechanism Monomer Acrylamide Monomer Radical Carbon Radical (R•) Monomer->Radical Initiation Polymer UNWANTED POLYMER Radical->Polymer No Oxygen Present (MEHQ Inactive) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ Stable Stable Product (Chain Stopped) Peroxy->Stable + MEHQ Heat Heat/Light Heat->Radical O2 Dissolved O₂ (REQUIRED) MEHQ MEHQ Inhibitor

Caption: The "Oxygen Paradox." MEHQ requires oxygen to intercept the polymerization pathway.[7][8] Removing oxygen directs the pathway toward unwanted polymerization.

Module 2: Troubleshooting Guide (Scenario-Based)

Scenario A: Polymerization During Rotary Evaporation

Symptom: The oil bath is warm, the vacuum is on, and suddenly the liquid in the flask solidifies into an insoluble white mass. Root Cause: Vacuum removes the dissolved oxygen required for MEHQ to function. Heat increases the rate of radical formation.[8] Corrective Action:

  • Don't Strip to Dryness: Leave a small amount of solvent. Acrylamides are most unstable in their neat, concentrated form.

  • Temperature Limit: Do not exceed 40°C in the water bath.

  • The "Air Bleed" Method: If your rotovap allows, introduce a tiny bleed of air (not nitrogen) into the flask during evaporation to maintain O₂ saturation.

  • Alternative Inhibitor: If high vacuum is unavoidable, add Phenothiazine (PTZ) . Unlike MEHQ, PTZ functions as an anaerobic inhibitor (works without oxygen).

Scenario B: "Popcorn" Formation During Storage

Symptom: Small, cauliflower-like polymer seeds appear in the bottle after weeks of storage. Root Cause: Storage under inert atmosphere (Nitrogen/Argon) or insufficient headspace. Corrective Action:

  • Headspace Rule: Never fill storage containers >80%. The air in the headspace replenishes dissolved oxygen.

  • No Inert Gas: Store under air, not nitrogen.

  • Dark & Cold: Store at 4°C in amber glass to prevent photo-initiation.

Scenario C: Oligomerization in Basic Conditions

Symptom: Low yield; TLC shows streaking or baseline material. Root Cause: Acrylamides are susceptible to Michael addition (self-reaction) or base-catalyzed polymerization. Corrective Action:

  • pH Control: Avoid strong bases if possible. If a base is needed for the reaction (e.g., Schotten-Baumann), keep the temperature <0°C.

  • Quench Quickly: Neutralize the reaction mixture immediately upon completion. Do not let it sit in basic solution.

Module 3: Experimental Protocols

Protocol 1: Safe Removal of Inhibitors (Prior to Polymerization)

If you intend to polymerize the acrylamide later (e.g., making a hydrogel), you must remove the inhibitor. If you are synthesizing a drug linker, keep the inhibitor in .

Method: Basic Alumina Filtration (Preferred) This method removes phenolic inhibitors (MEHQ) without liquid-liquid extraction.

  • Prepare Column: Pack a short glass column or a plugged syringe with Basic Alumina (approx. 5g alumina per 10g monomer).

  • Filtration: Pass the neat monomer (or monomer solution) through the column by gravity or slight pressure.

  • Validation: The filtrate is now inhibitor-free. Use immediately. Uninhibited monomer is a ticking clock.

Protocol 2: Cleaning Polymerized Glassware

When the worst happens, organic solvents (Acetone, DCM) will not dissolve crosslinked polyacrylamide.

The "Base Bath" Method:

  • Safety: Wear heavy rubber gloves and a face shield.

  • Solution: Prepare a solution of 10% NaOH (sodium hydroxide) in water or ethanol.

  • Soak: Submerge the glassware.

  • Mechanism: The base hydrolyzes the amide groups, converting the insoluble polymer into soluble polyacrylate chains.

  • Duration: Soak overnight. The polymer will swell and detach as a slime that can be washed away.

Module 4: Comparative Data & Inhibitor Selection

Table 1: Inhibitor Selection Matrix

InhibitorCommon NameMechanismOxygen Required?Best Use CaseRemoval
MEHQ 4-MethoxyphenolPeroxy Radical ScavengerYES (Critical) Standard storage, aerobic synthesisBasic Alumina / NaOH Wash
PTZ PhenothiazineRadical ScavengerNO Distillation, High Vacuum, Anaerobic stepsAcid Wash / Distillation
BHT Butylated hydroxytoluenePeroxy Radical ScavengerYES General purpose, less soluble in polar monomersDistillation
Copper Cu(II) SaltsRedox TrapNO Industrial distillationChelation / Filtration

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Argon to degas my reaction if it contains acrylamide? A: Proceed with extreme caution. If you degas the solution (remove O₂), MEHQ stops working. If you must run an oxygen-sensitive reaction (e.g., Palladium coupling) on an acrylamide substrate, ensure the temperature is kept low, or consider adding Phenothiazine (PTZ) which works anaerobically.

Q: My product is a solid acrylamide derivative. How do I dry it without polymerizing? A: Do not use a heated vacuum oven. Dry under high vacuum at room temperature . If the compound is stable, recrystallization is safer than evaporating to dryness because the crystal lattice stabilizes the monomer against polymerization.

Q: Why does my acrylamide turn yellow? A: Yellowing often indicates the oxidation of the inhibitor (MEHQ converting to quinones) or the onset of photo-polymerization. Verify purity via NMR. If the spectrum is clean, the color may be a harmless impurity, but test for solubility to ensure no polymer has formed.

References

  • Sigma-Aldrich (Merck). Product Information: Monomethyl Ether Hydroquinone (MEHQ).Link

  • Levy, L. B. (1985). Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol.[9] Journal of Polymer Science: Polymer Chemistry Edition. Link

  • National Institutes of Health (NIH). Acrylamide: Polymerization and Safety. PubChem Database. Link

  • BenchChem. Preventing polymerization of acrylonitrile derivatives during reaction.Link

  • Bio-Rad. Acrylamide Polymerization: A Practical Guide.Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 2-Bromo-N-ethyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of 2-Bromo-N-ethyl-N-methylpropanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of peptidomimetics and agrochemical intermediates, 2-Bromo-N-ethyl-N-methylpropanamide (CAS 1060817-26-6) presents a unique spectroscopic challenge. Unlike simple primary amides, this tertiary amide exhibits a complex 1H NMR spectrum driven by two concurrent stereochemical phenomena: amide rotamerism and diastereotopicity .

This guide provides a detailed breakdown of the expected chemical shifts, distinguishing between "impurity" artifacts and genuine rotameric signals. We compare this compound against its structural analogs to validate spectral assignments and streamline quality control workflows.

Structural Analysis & Stereochemistry

To accurately interpret the NMR data, one must first understand the dynamic solution-state structure.

The "Double Trouble" of Assignment
  • Restricted Rotation (Rotamerism): The partial double-bond character of the C–N amide bond creates a high rotational barrier (>20 kcal/mol). This results in two distinct observable species at room temperature: the cis and trans rotamers (relative to the oxygen and the N-methyl group).

  • Chirality (Diastereotopicity): The C2 position (bearing the Bromine) is a chiral center (R/S). Consequently, the two protons on the N-ethyl methylene group (–N-CH₂ -CH₃) are diastereotopic. They are magnetically non-equivalent and often appear as complex multiplets rather than a clean quartet.

Rotamer Equilibrium Diagram

The following diagram illustrates the equilibrium between the two rotameric forms that coexist in solution.

RotamerEquilibrium RotamerA Rotamer A (Major) (N-Me cis to Carbonyl) Transition Transition State (Planarity lost) RotamerA->Transition Slow Exchange (RT NMR) RotamerB Rotamer B (Minor) (N-Et cis to Carbonyl) RotamerB->Transition Transition->RotamerA Transition->RotamerB Doubling of Signals

Figure 1: Equilibrium between E/Z rotamers. In 1H NMR at room temperature, this slow exchange results in two distinct sets of signals for every proton in the molecule.

Comparative Data Analysis

Reference Chemical Shifts (CDCl₃, 400 MHz)

The following table synthesizes predicted and literature-validated shifts for 2-Bromo-N-ethyl-N-methylpropanamide. Note the "Signal Doubling" effect.

Proton AssignmentTypeChemical Shift (δ ppm)MultiplicityIntegrationNotes
C(2)-H Methine4.35 – 4.60 Quartet (x2)1HDeshielded by Br & C=O. Appears as two overlapping quartets.
N-CH₃ Methyl2.95 / 3.10 Singlet (x2)3HDistinct peaks for cis and trans rotamers.
N-CH₂-CH₃ Methylene3.20 – 3.60 Multiplet2HComplex Region. Diastereotopic splitting + Rotamer doubling.
C(3)-H₃ Methyl1.75 – 1.85 Doublet (x2)3HCoupled to C(2)-H. Split into two doublets.
N-CH₂-CH₃ Methyl1.10 – 1.25 Triplet (x2)3HTwo triplets often overlapping.

Critical Insight: Do not integrate the N-Methyl singlets as 1.5H each. The ratio depends on the solvent and steric bulk. A 60:40 or 55:45 ratio is common.

Comparison with Structural Analogs

Comparing the target molecule with simpler analogs highlights the specific impact of the N-ethyl group and the bromine atom.

FeatureTarget: 2-Bromo-N-ethyl-N-methyl Analog A: 2-Bromo-N,N-dimethyl Analog B: 2-Bromopropanamide
Rotamers? Yes (Complex)Yes (Simpler)No (Free rotation/Fast exchange)
N-Alkyl Region 4 sets of signals (N-Me + N-Et split)2 distinct singlets (N-Me cis vs trans)Broad singlets (NH₂)
Chiral Influence Diastereotopic N-CH₂ (ABX system)None (Methyls are singlets)None
Alpha-H Shift ~4.5 ppm~4.5 ppm~4.4 ppm

Experimental Protocol: Signal Assignment

To confirm the identity of the compound and distinguish rotamers from impurities, follow this validation workflow.

Methodology
  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl₃ (or DMSO-d₆ ).

    • Note: DMSO-d₆ often coalesces rotamer signals slightly due to higher viscosity and polarity, potentially simplifying the spectrum, but CDCl₃ provides better resolution of the diastereotopic protons.

  • Acquisition: Run standard 1H NMR (16 scans).

  • Variable Temperature (VT) Validation (Optional but Recommended):

    • Heat sample to 50°C - 60°C .

    • Observation: Rotamer signals should broaden and begin to coalesce into single averages. Impurities will not coalesce.

Assignment Workflow Diagram

NMRAssignment Start Start Analysis (Spectrum in CDCl3) CheckAlpha Locate Alpha-H (4.3 - 4.6 ppm) Start->CheckAlpha IsDouble Is Alpha-H two overlapping quartets? CheckAlpha->IsDouble CheckNMe Check N-Me Region (2.9 - 3.1 ppm) IsDouble->CheckNMe Yes Suspect SUSPECT: Check Purity / Hydrolysis IsDouble->Suspect No (Single q) IsSplit Are there two unequal singlets? CheckNMe->IsSplit Confirm CONFIRMED: Rotameric Mixture IsSplit->Confirm Yes IsSplit->Suspect No

Figure 2: Decision tree for distinguishing genuine rotameric product from degraded material.

References

  • PubChem. 2-Bromo-N-ethyl-N-methylpropanamide (Compound Summary). National Library of Medicine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry. (Used for solvent residual referencing).[2][3] [Link]

  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides.[4][5] Chemical Reviews. (Foundational text on amide rotamerism). [Link]

  • Clayden, J., et al.Atropisomerism in Amides.

Sources

Comparative Guide to HPLC Method Development for α-Bromoamide Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for α-Bromoamide Purity

In the landscape of pharmaceutical development, α-bromoamides represent a class of highly valuable, yet analytically challenging, molecules. They serve as critical intermediates and building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Their reactivity, conferred by the electrophilic carbon adjacent to the bromine and carbonyl groups, is a double-edged sword. While synthetically useful, this inherent reactivity makes them susceptible to degradation, posing a significant challenge for the development of robust analytical methods to assess their purity.[1]

Ensuring the purity of an API or its precursors is not merely a regulatory formality; it is a cornerstone of drug safety and efficacy. Unidentified impurities or degradants can have unintended pharmacological or toxicological effects. Therefore, a well-developed, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount. This guide provides a systematic, experience-driven comparison of strategies for developing a reliable HPLC method for α-bromoamide purity analysis, grounded in established scientific principles and regulatory expectations.[2][3]

A Systematic Approach to Method Development

A successful HPLC method is not discovered by chance; it is engineered through a logical, stepwise process. The causality behind each experimental choice is critical, as early decisions profoundly impact the final method's performance and robustness. The overall workflow is designed to progressively refine chromatographic conditions from an initial screen to a fully optimized, validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV Spectra) B Column & Mobile Phase Screening A->B Guides initial choices C Detector Selection B->C Based on analyte properties D Gradient Optimization (Resolution & Time) C->D E Forced Degradation Study (ICH Q1A/Q1B) D->E Develops stability-indicating power F Peak Purity Assessment E->F Confirms specificity G Method Validation (ICH Q2(R1)) F->G Proves fitness for purpose

Caption: A logical workflow for systematic HPLC method development.

The Causality Behind Initial Choices
  • Analyte Characterization: Before the first injection, understanding the molecule is key. The pKa will dictate the optimal mobile phase pH for consistent retention and peak shape, while the UV spectrum identifies the most sensitive wavelength for detection.[2] For α-bromoamides, which may lack a strong chromophore, this step is crucial to determine if standard UV detection is viable or if alternative techniques are needed.[4][5]

  • Stationary Phase Selection: Reversed-phase chromatography is the workhorse of the pharmaceutical industry.[6]

    • C18 (L1) Columns: The default starting point due to their hydrophobic nature, providing good retention for a wide range of organic molecules. They are highly robust and available in numerous particle sizes and dimensions.[6]

    • C8 (L7) Columns: Offer slightly less hydrophobicity than C18, which can be advantageous for retaining and separating more polar α-bromoamides or their degradation products without excessively long run times.[6]

    • Phenyl-Hexyl (L11) or Polar-Embedded Columns: These offer alternative selectivity through π-π interactions or enhanced polar retention, respectively. They are excellent screening alternatives when C18 fails to resolve critical impurity pairs.[6]

  • Mobile Phase & pH Control: The mobile phase is a powerful tool for manipulating selectivity.[7][8]

    • Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[9] However, methanol can offer different selectivity and should be evaluated.[10][11]

    • pH Control: The reactivity of α-bromoamides makes pH control critical to prevent on-column degradation. An acidic mobile phase (pH 2-4) is typically employed to suppress the ionization of any potential carboxylic acid impurities and improve the peak shape of the amide. Volatile buffers like formic acid or trifluoroacetic acid (TFA) are excellent choices, especially if mass spectrometry (MS) compatibility is desired.[12][13]

Comparative Analysis: Modern UHPLC vs. Traditional HPLC

To illustrate the practical application of these principles, we compare two distinct methods for the purity analysis of a hypothetical α-bromoamide, "Bromo-API."

Method A: The UHPLC Approach (Recommended) This method leverages modern Ultra-High-Performance Liquid Chromatography (UHPLC) technology for rapid and highly efficient separations. The use of sub-2 µm particles provides superior resolution and sensitivity.[14]

Method B: The Traditional HPLC Approach (Alternative) This method uses conventional HPLC with a standard 5 µm particle size column. It represents a robust, widely accessible alternative, though with trade-offs in speed and resolution.

Performance Comparison: Method A vs. Method B
ParameterMethod A: UHPLCMethod B: HPLCRationale & Justification
Column C18, 100 x 2.1 mm, 1.8 µmC8, 150 x 4.6 mm, 5 µmUHPLC column offers significantly higher theoretical plates, leading to sharper peaks and better resolution. The C8 provides alternative selectivity.
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 3.0Formic acid is MS-compatible and provides good peak shape. Phosphate is an excellent UV-friendly buffer but is non-volatile.[15]
Mobile Phase B AcetonitrileMethanolAcetonitrile's lower viscosity is ideal for high-pressure UHPLC systems.[9] Methanol is a viable, lower-cost alternative that can alter selectivity.
Analysis Time ~5 minutes~20 minutesThe efficiency of the sub-2 µm column and higher optimal flow rates drastically reduce run time.[14]
Resolution (Rs) of Critical Pair > 2.5~1.8Higher efficiency directly translates to improved separation of closely eluting impurities.
Tailing Factor (Tf) 1.11.4Modern column packing technology results in more symmetrical peaks.
Solvent Consumption ~2.5 mL per run~20 mL per runThe smaller column dimensions and shorter run time lead to significant solvent reduction, making it a greener and more cost-effective method.[14]
MS Compatibility YesNoThe use of a volatile formic acid buffer makes Method A seamlessly transferable to LC-MS for impurity identification.

Detailed Protocol: Recommended UHPLC Method (Method A)

This protocol provides a self-validating system through rigorous System Suitability Testing (SST), ensuring the chromatographic system is performing adequately for the analysis.

1. Reagents and Materials

  • Water: HPLC or Milli-Q grade

  • Acetonitrile (ACN): HPLC or MS-grade

  • Formic Acid (FA): MS-grade

  • Bromo-API Reference Standard: Well-characterized, >99.5% purity

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

2. Standard and Sample Preparation

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of Bromo-API Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock solution to 10.0 mL with Sample Diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the Bromo-API sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

3. Chromatographic Conditions

  • Instrument: UHPLC system with a UV or DAD detector

  • Column: C18, 100 x 2.1 mm, 1.8 µm (e.g., Agilent Zorbax, Waters Acquity)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2.0 µL

  • Detection: 225 nm (or λmax of Bromo-API)

  • Gradient Program:

    Time (min) %B
    0.0 20
    3.0 80
    4.0 80
    4.1 20

    | 5.0 | 20 |

4. System Suitability Test (SST)

  • Procedure: Make five replicate injections of the Working Standard solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the Bromo-API peak.[16]

    • Precision (%RSD): ≤ 1.0% for the peak area.[17]

    • Resolution (Rs): If a known impurity standard is available, resolution between it and the main peak should be ≥ 2.0.

Method Validation: The Pillar of Trustworthiness

A developed method is only a proposal until it is validated. Validation, as prescribed by the International Council for Harmonisation (ICH) guideline Q2(R1), demonstrates that the analytical procedure is suitable for its intended purpose.[17][18][19][20] Forced degradation studies are a critical precursor to validation, as they establish the stability-indicating nature of the method by showing that the API peak is resolved from all potential degradants.[21][22][23][24]

ValidationProcess cluster_params Core Validation Parameters Validation Method Validation (ICH Q2(R1)) The process of proving a method is fit for purpose. Specificity Specificity Ability to assess analyte unequivocally in the presence of other components (impurities, degradants). Validation->Specificity Linearity Linearity Ability to elicit test results directly proportional to analyte concentration. Validation->Linearity Accuracy Accuracy Closeness of test results to the true value. Validation->Accuracy Precision Precision Agreement among a series of measurements (repeatability, intermediate precision). Validation->Precision Range Range Concentration interval where the method is precise, accurate, and linear. Validation->Range Robustness Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Validation->Robustness

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Conclusion

The development of a purity method for reactive α-bromoamides necessitates a methodical and scientifically grounded approach. By systematically evaluating column chemistry, mobile phase composition, and detector settings, a robust method can be established. A modern UHPLC-based approach offers substantial advantages in speed, resolution, and solvent economy over traditional HPLC methods. The ultimate goal is the creation of a stability-indicating method, confirmed through forced degradation studies and fully validated according to ICH guidelines, which provides unequivocal confidence in the quality and purity of these critical pharmaceutical compounds.

References

  • USP-NF 〈621〉 Chromatography . (2023). U.S. Pharmacopeia. [Link]

  • General Chapters: <621> CHROMATOGRAPHY . (n.d.). uspbpep.com. [Link]

  • Revisions per USP 621 . (n.d.). Agilent. [Link]

  • 〈621〉 Chromatography - USP-NF ABSTRACT . (2023). U.S. Pharmacopeia. [Link]

  • ICH Q2(R1) Analytical Method Validation . (n.d.). Scribd. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC . (n.d.). Labtech. [Link]

  • HPLC Separation Modes . (n.d.). Waters Corporation. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . (2022). ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). ECA Academy. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . (2025). Phenomenex. [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore . (2020). Pharma Beginners. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography . (2025). Veeprho. [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography . (2021). Research Journal of Pharmacy and Technology. [Link]

  • Quality Guidelines . (n.d.). International Council for Harmonisation (ICH). [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology . (2025). Therapeutic Goods Administration (TGA). [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds . (2023). Bentham Science. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF . (2023). ResearchGate. [Link]

  • An Effective Approach to HPLC Method Development . (n.d.). Onyx Scientific. [Link]

  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis . (2025). LCGC International. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . (2017). Organic Process Research & Development. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . (n.d.). Onyx Scientific. [Link]

  • Challenges in HPLC Technology and Potential Solutions . (2023). G-M-I, Inc. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . (2022). ACD/Labs. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize . (2025). Welch Materials. [Link]

  • Exploring the Different Mobile Phases in HPLC . (2025). Veeprho. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography . (n.d.). BUCHI. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC . (2013). LCGC International. [Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin . (2017). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Tackling Common Challenges in Chromatography . (2025). Chrom Tech, Inc. [Link]

  • HPLC trace for proof of purity . (2024). Reddit. [Link]

  • Biopharmaceutical Analysis by HPLC: Practices and Challenges . (2025). ResearchGate. [Link]

  • Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization . (2011). American Laboratory. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts . (2015). Chromatographia. [Link]

  • Understanding HPLC Purity Testing for Research Peptides . (2025). Peptide Sciences. [Link]

  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS . (2019). ResearchGate. [Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know . (2026). GenScript. [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa . (2019). Marine Drugs. [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa . (2019). MDPI. [Link]

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A Comparative Guide to the Reactivity of Alpha-Bromoamides vs. Alpha-Chloroamides in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of synthetic organic chemistry, particularly in the assembly of complex molecular architectures for pharmaceutical development, α-haloamides serve as pivotal electrophilic building blocks. A frequent and critical decision point for chemists is the choice between an α-bromoamide and its α-chloro analogue. This guide provides an in-depth, objective comparison of their reactivity in nucleophilic substitution reactions.

Fundamentally, α-bromoamides are significantly more reactive than α-chloroamides . This heightened reactivity is not a subtle effect but a pronounced difference that can dictate the success or failure of a synthetic step. The primary determinants of this reactivity gap are the intrinsic properties of the halogen atom, namely its ability to function as a leaving group and the strength of the carbon-halogen bond. While α-bromoamides offer the advantage of faster reactions and milder conditions, α-chloroamides often present a more cost-effective and readily available alternative, a crucial consideration for process development and scale-up operations.

The Mechanistic Foundation: Why Bromide is a Superior Leaving Group

The archetypal reaction for α-haloamides is the bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is directly dependent on the concentration of both the nucleophile and the electrophile, and, critically, on the structure of the electrophile itself. Two core principles explain the superior reactivity of α-bromoamides.

Leaving Group Ability: Stability of the Halide Anion

A good leaving group is one that is stable on its own after departing with the electron pair from its bond to carbon.[1][2] The stability of the leaving group is inversely related to its basicity; weaker bases make better leaving groups.[1][2][3]

When we compare the halide ions, bromide (Br⁻) is a considerably weaker base than chloride (Cl⁻). This is evident when examining the acidity of their conjugate acids: hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[3]

The greater stability of the bromide ion stems from its larger atomic radius.[4] The negative charge is dispersed over a larger volume, resulting in a lower charge density and greater polarizability, which stabilizes the anion in solution.[4] Consequently, bromide is a much better leaving group than chloride.

Carbon-Halogen (C-X) Bond Dissociation Energy (BDE)

The SN2 reaction proceeds through a transition state where the carbon-halogen bond is partially broken while the new carbon-nucleophile bond is partially formed. The energy required to reach this transition state (the activation energy) is a key determinant of the reaction rate.

The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[5] This means that less energy is required to initiate the cleavage of the C-Br bond in the transition state, leading to a lower activation energy and a faster reaction rate compared to the corresponding α-chloroamide.[5][6]

Visualizing the SN2 Reaction and Energy Profile

To better illustrate the process, the following diagrams depict the SN2 mechanism and the comparative energy profiles.

Caption: Generalized SN2 mechanism on an α-haloamide (X = Br or Cl).

Energy_Profile origin origin y_axis Potential Energy x_axis Reaction Coordinate reactants_label Reactants products_label Products reactants reactants products products ts_cl ‡ (C-Cl) ts_br ‡ (C-Br) path_cl α-chloroamide path_br α-bromoamide reactants_level reactants_level ts_cl_level ts_cl_level ts_br_level ts_br_level ar1_start->ar1_end  ΔG‡ (Cl) ar2_start->ar2_end  ΔG‡ (Br)

Caption: Comparative SN2 energy profile for α-bromo vs. α-chloro amides.

Quantitative Reactivity Data

The difference in reactivity is not merely qualitative. While kinetic data for α-haloamides can be system-dependent, the underlying principles are starkly demonstrated in analogous α-haloketones. For instance, the rate of reaction of α-chloroacetone with iodide ion in acetone is dramatically slower than that of α-bromoacetone. The α-bromoacetone reacts approximately 35,000 times faster than its chloro-analogue, a testament to the profound effect of the leaving group.[7] This massive rate enhancement is directly applicable to amide systems.

Table 1: Comparative Properties of Bromide and Chloride Leaving Groups

PropertyC-Cl BondC-Br BondJustification
Relative SN2 Rate 1>10,000Br⁻ is a significantly better leaving group.
Average BDE (kcal/mol) ~84~71The C-Br bond is weaker and requires less energy to break.[5]
Conjugate Acid HClHBr---
pKa of Conjugate Acid ~ -7.0~ -9.0HBr is a stronger acid, making Br⁻ a weaker, more stable base.[3]
Ionic Radius (pm) 181196The larger size of Br⁻ stabilizes the negative charge.[4]

Representative Experimental Protocol: N-Alkylation of Benzylamine

This protocol describes a general procedure for the SN2 reaction between an α-haloacetamide and benzylamine. The superior reactivity of the α-bromoacetamide allows for milder reaction conditions.

Objective: To synthesize N-benzyl-2-(phenylamino)acetamide.

Materials:

  • 2-Bromo-N-phenylacetamide (1.0 equiv, 2.14 g, 10 mmol)

  • Benzylamine (1.1 equiv, 1.20 g, 11 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.76 g, 20 mmol)

  • Acetonitrile (ACN), 50 mL

Methodology:

  • Vessel Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-N-phenylacetamide (2.14 g).

    • Rationale: Using dried glassware is crucial to prevent hydrolysis of the haloamide, a potential side reaction.

  • Reagent Addition: Add potassium carbonate (2.76 g) followed by acetonitrile (50 mL). Begin vigorous stirring to create a suspension.

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering with the nucleophile. K₂CO₃ is a mild inorganic base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Nucleophile Addition: Add benzylamine (1.20 g) to the suspension via syringe.

    • Rationale: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.

  • Reaction: Heat the mixture to 60 °C and allow it to stir for 4-6 hours.

    • Rationale: Gentle heating accelerates the reaction rate. For the corresponding α-chloroacetamide, significantly higher temperatures (e.g., >80 °C) and longer reaction times would be necessary to achieve a comparable conversion.

  • Work-up and Isolation: a. Cool the reaction to room temperature and filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). b. Concentrate the filtrate under reduced pressure to yield the crude product. c. Purify the crude material via column chromatography or recrystallization to obtain the pure N-benzyl-2-(phenylamino)acetamide.

Practical Implications in Drug Development

The choice between an α-bromo- and α-chloroamide is a strategic one, balancing chemical reactivity with practical and economic constraints.

  • Reactivity and Mild Conditions: The high reactivity of α-bromoamides is invaluable in the synthesis of complex molecules with sensitive functional groups. Reactions can often be conducted at lower temperatures, preventing degradation and improving selectivity. This is particularly important when other electrophilic sites are present in the molecule.

  • Cost and Availability: For large-scale manufacturing, cost is a primary driver. α-Chloroamides are typically less expensive and are often synthesized from more readily available starting materials than their bromo- counterparts.[5][8] Therefore, if the substrate is robust enough to withstand the more forcing conditions required to activate the C-Cl bond, the chloro-analogue is often preferred in process chemistry.

  • Application in Scaffolding: α-Haloamides are key precursors for a variety of heterocyclic scaffolds found in pharmaceuticals, such as γ-lactams, piperazinones, and other nitrogen-containing rings.[9][10] The reliable and high-yielding nature of reactions with α-bromoamides makes them a go-to choice in medicinal chemistry for rapid library synthesis and lead optimization.

Conclusion

The comparative reactivity of α-bromoamides and α-chloroamides is decisively in favor of the former. This is unequivocally attributed to the superior leaving group ability of the bromide ion—a consequence of its larger size and the weaker, more easily cleaved carbon-bromine bond. This translates to faster reaction rates under significantly milder conditions.

For the research scientist focused on discovery and the rapid synthesis of novel compounds, the α-bromoamide is often the superior choice, offering reliability and efficiency. For the process chemist aiming for large-scale, cost-effective production, the development of a robust protocol using a more economical α-chloroamide may be the ultimate goal. A comprehensive understanding of these fundamental reactivity principles is therefore essential for making informed and strategic decisions in the design and execution of synthetic routes.

References

  • Di Tommaso, E., et al. (2021). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis. Available at: [Link]

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Available at: [Link]

  • LibreTexts Chemistry. (2021). 7.3: Other Factors that Affect SN2 Reactions. Available at: [Link]

  • Orgo Made Simple. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube. Available at: [Link]

  • University of Pretoria. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. Available at: [Link]

  • Kaushik, M. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Comparison of rate of reaction in bromination and chlorination. Available at: [Link]

  • Douglas, J., et al. (2021). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science. Available at: [Link]

  • Save My Exams. (n.d.). Nucleophilic Substitution of Haloalkanes. Available at: [Link]

  • Um, I. H., et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry. Available at: [Link]

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TLC visualization stains for non-UV active bromoamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

The "Invisible Intermediate" Challenge

In drug discovery and peptide synthesis, bromoamides are critical electrophilic intermediates. However, aliphatic bromoamides often lack the pi-conjugation required for UV254 visualization. Relying solely on "blind" column chromatography or low-specificity stains (like Iodine) can lead to yield loss and purification failure.

This guide moves beyond generic advice, offering a mechanistic comparison of three targeted visualization systems: NBP (The Alkylating Specialist) , Chlorine-Redox (The Amide Specialist) , and Silver Nitrate (The Halogen Hunter) .

Strategic Decision Matrix

Do not guess. Use this logic flow to select the highest-fidelity visualization method for your specific substrate.

StainSelection Start Substrate: Non-UV Active Bromoamide IsAlkylating Is the Bromine on an Aliphatic Carbon (Alkylating)? (e.g., α-bromoamide) Start->IsAlkylating IsAmideNH Does it have a free N-H? (1° or 2° Amide) IsAlkylating->IsAmideNH No (e.g., Aryl Bromide) NBP PRIMARY CHOICE: NBP Stain (Specific for C-Br) IsAlkylating->NBP Yes (High Specificity) ClRedox PRIMARY CHOICE: Chlorine/Starch-Iodide (Specific for -CONH-) IsAmideNH->ClRedox Yes AgNO3 SECONDARY CHOICE: Silver Nitrate (Specific for Halogens) IsAmideNH->AgNO3 No (Tertiary Amide) General FALLBACK: PMA or Hanessian's (Universal/Low Specificity) AgNO3->General If Fails

Figure 1: Decision matrix for selecting the optimal TLC visualization method based on structural features.

Deep Dive: The Alkylating Specialist (NBP)

Best For:


-bromoamides, alkyl bromides, and active electrophiles.

4-(4-nitrobenzyl)pyridine (NBP) is a colorimetric alkylation trap.[1] Unlike general stains that rely on oxidation, NBP mimics the nucleophilic attack of DNA bases. It specifically reacts with the electrophilic carbon attached to the bromine.

Mechanism of Action

The pyridine nitrogen acts as a nucleophile, displacing the bromide to form a pyridinium salt. Upon basification, the benzylic proton is removed, creating a highly conjugated, violet/blue chromophore.

NBPMechanism Substrate Alkyl Bromide (R-CH2-Br) Salt Pyridinium Salt (Colorless Intermediate) Substrate->Salt SN2 Alkylation (Heat) NBP NBP Reagent (Nucleophile) NBP->Salt Chromophore Blue/Violet Adduct (Highly Conjugated) Salt->Chromophore Deprotonation Base Base (OH- / Piperidine) Base->Chromophore

Figure 2: The NBP reaction pathway. The color change is dependent on the final deprotonation step.

Protocol (High Sensitivity)
  • Preparation: Dissolve 2 g of 4-(4-nitrobenzyl)pyridine in 100 mL of acetone (or acetonitrile).

  • Application: Dip the TLC plate or spray heavily.

  • Alkylation Step: Heat the plate at 110°C for 2-5 minutes . Crucial: The plate will remain colorless here.

  • Visualization Step: Spray the hot plate with a 10% solution of Piperidine in acetone (or 1M aqueous NaOH).

  • Result: Intense blue/violet spots appear immediately on a white background.

Field Insight: The color is transient (fades in 15-30 mins) because the chromophore is sensitive to pH changes and oxidation. Circle spots immediately.

Deep Dive: The Amide Specialist (Chlorine/Redox)

Best For: Primary and Secondary Amides (non-alkylating).

This method exploits the N-H bond of the amide. It is the "Gold Standard" for peptide intermediates that are otherwise invisible.

Safety Note: Traditional protocols use o-tolidine, a known carcinogen. The protocol below uses the Starch-Iodide method, which is equally effective but significantly safer.

Mechanism of Action
  • Chlorination: Chlorine gas converts the amide (R-CO-NH-R) into an N-chloroamide (R-CO-NCl-R).

  • Redox Detection: The N-Cl bond is oxidizing. It oxidizes Iodide (

    
    ) to Iodine (
    
    
    
    ), which complexes with starch to form a dark blue compound.

ChlorineMechanism Amide Amide (R-CONH-R) NChloro N-Chloroamide (Oxidizing Agent) Amide->NChloro Chlorination Chlorine Cl2 Source (Gas/Bleach) Chlorine->NChloro BlueComplex Starch-Iodine Complex (Dark Blue) NChloro->BlueComplex Oxidation of I- StarchKI Starch + KI StarchKI->BlueComplex

Figure 3: The Chlorine-Redox detection pathway. Specificity is derived from the stability of the N-Cl bond.

Protocol (Safer Starch-Iodide Method)
  • Chlorination Chamber: Place a beaker containing 10 mL of 1% KMnO4 and 10 mL of 10% HCl inside a TLC tank. This generates

    
     gas.
    
  • Exposure: Place the dried TLC plate in the tank for 5-10 minutes.

  • Aeration (Critical): Remove the plate and let it air dry in a fume hood for 5-10 minutes. You must remove the excess adsorbed free chlorine, or the whole plate will turn blue.

  • Visualization: Spray with a solution of 1% Potassium Iodide (KI) and 1% Soluble Starch in water.

  • Result: Amides appear as blue/black spots .

Comparative Performance Analysis
FeatureNBP (Nitrobenzylpyridine) Chlorine / Starch-Iodide Silver Nitrate (AgNO3) PMA (Phosphomolybdic Acid)
Target Alkylating agents (C-Br)Amides (N-H)Halogens (Br, I)General Organic
Sensitivity High (< 1 µg)High (< 1 µg)ModerateModerate
Selectivity Excellent (Ignores non-electrophiles)Excellent (Ignores esters/acids)Good (Precipitation based)Poor (Stains lipids/impurities)
Stability Fades quickly (15-30 min)Permanent (if dried)Permanent (turns black)Permanent
Safety Irritant (Piperidine)Toxic Gas (

)
Corrosive / Stains SkinCorrosive (Acidic)
Best Use Case

-Bromoamides, Alkyl Halides
Peptide coupling, non-active amidesConfirmation of Halogen presenceGeneral "dirty" mixtures
References
  • Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955). Use of γ-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. Analytical Chemistry. Link

  • Pan, H. et al. (2012). Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model.[1][2][3] Xenobiotica. Link

  • Moffat, A. C. et al. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Reference for Chlorine/Tolidine and Starch-Iodide mechanisms). Link

  • Sherma, J. & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Protocols for Silver Nitrate and General Stains). Link

Sources

GC-MS retention time data for N,N-disubstituted bromoamides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N,N-Disubstituted Bromoamides: Methodology and Data Interpretation

The Power of GC-MS in Amide Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1][2] This synergy is particularly advantageous for the analysis of N,N-disubstituted bromoamides. The gas chromatograph separates volatile and thermally stable compounds from a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[3] The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[1][4] For halogenated compounds like bromoamides, the isotopic pattern of bromine (approximately equal abundances of 79Br and 81Br) provides a distinct signature in the mass spectrum, aiding in their identification.[5]

A Standardized Protocol for GC-MS Analysis

The following protocol is a recommended starting point for the analysis of N,N-disubstituted bromoamides. It is crucial to understand that optimization may be necessary depending on the specific analytes and instrumentation.

Experimental Protocol: GC-MS Analysis of N,N-Disubstituted Bromoamides

  • Sample Preparation:

    • Dissolve the N,N-disubstituted bromoamide sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • For quantitative analysis, add an appropriate internal standard.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C. Rationale: This temperature ensures efficient volatilization of the analytes without causing thermal degradation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). Rationale: This type of column separates compounds primarily based on their boiling points, which is a key differentiator for homologous series of amides.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Rationale: This temperature program allows for the separation of a range of N,N-disubstituted bromoamides with varying volatilities.

  • Mass Spectrometry (MS) Conditions:

    • Interface Temperature: 280 °C. Rationale: This prevents condensation of the analytes as they transfer from the GC to the MS.

    • Ion Source: Electron Ionization (EI) at 70 eV. Rationale: EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[4]

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 500. Rationale: This range is typically sufficient to capture the molecular ion and key fragment ions of most N,N-disubstituted bromoamides.

    • Acquisition Mode: Full scan.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolution Dissolve Sample Filtration Filter Sample Dissolution->Filtration InternalStandard Add Internal Standard Filtration->InternalStandard Injection Injection InternalStandard->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectrum Mass Spectrum Analysis Chromatogram->MassSpectrum Identification Compound Identification MassSpectrum->Identification

Caption: Workflow for GC-MS analysis of N,N-disubstituted bromoamides.

Interpreting Retention Time Data

The retention time (RT) is the time it takes for a compound to travel from the injector to the detector.[6] For a homologous series of N,N-disubstituted bromoamides, several trends can be expected:

  • Effect of Alkyl Chain Length: For a given N,N-disubstitution pattern, the retention time will generally increase with the length of the alkyl chain attached to the amide nitrogen. This is due to the increase in boiling point and van der Waals interactions with the stationary phase.

  • Effect of Branching: Branching in the alkyl substituents tends to decrease the retention time compared to the corresponding straight-chain isomer. This is because branched compounds are typically more volatile.

  • Effect of Substitution Pattern: The position of the bromo group on the amide backbone can also influence the retention time, although this effect may be less pronounced than changes in the N,N-disubstituents.

To enhance the reproducibility and transferability of retention data between different instruments and laboratories, the use of retention indices (RI) is highly recommended.[7] The retention index relates the retention time of the analyte to the retention times of a series of n-alkanes.

Building a Comparative Data Table

Researchers can use the following template to systematically compare their experimental data for different N,N-disubstituted bromoamides.

Compound NameStructureObserved Retention Time (min)Calculated Retention IndexKey Mass Fragments (m/z)
Example: N,N-dimethyl-2-bromoacetamideBrCH₂CON(CH₃)₂[Experimental Value][Calculated Value][Experimental Values]
[Your Compound 1][Structure]
[Your Compound 2][Structure]
[Your Compound 3][Structure]

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can provide complementary information or may be more suitable for certain applications.

TechniquePrincipleAdvantages for Bromoamide AnalysisDisadvantages for Bromoamide Analysis
GC-MS Separation by volatility and partitioning, followed by mass-based detection.High resolution, excellent for separating isomers, provides structural information from fragmentation.Requires volatile and thermally stable compounds.
LC-MS Separation by polarity and partitioning in a liquid phase, followed by mass-based detection.Suitable for non-volatile or thermally labile compounds, offers a wide range of stationary and mobile phases.Generally lower chromatographic resolution than GC, potential for matrix effects.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides detailed structural information, including connectivity and stereochemistry.Lower sensitivity than MS, not a separation technique, complex mixtures can be challenging to analyze.
FTIR Spectroscopy Vibrational transitions of chemical bonds upon absorption of infrared radiation.Provides information about functional groups present (e.g., amide C=O stretch).[8]Not a separation technique, limited structural information for complex molecules.

Comparison of Analytical Techniques Diagram

Analytical_Techniques cluster_separation Separation Technique cluster_structure Structural Elucidation GCMS GC-MS GCMS_MS MS part of GC-MS GCMS->GCMS_MS Provides MS data LCMS LC-MS NMR NMR Spectroscopy FTIR FTIR Spectroscopy

Caption: Categorization of analytical techniques for bromoamide analysis.

Conclusion

This guide provides a robust framework for the analysis of N,N-disubstituted bromoamides using GC-MS. By following the outlined experimental protocol and principles of data interpretation, researchers can confidently generate and compare retention time data for this important class of compounds. The integration of retention indices and the consideration of alternative analytical techniques will further enhance the quality and reliability of these analytical investigations.

References

  • Analysis of a stable halogenated derivative of muramic acid by gas chromatography-negative ion chemical ionization tandem mass spectrometry. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Gas chromatography–mass spectrometry. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Gas Chromatography – Mass Spectrometry (GC−MS)*. (n.d.). National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022, October 3). YouTube. Retrieved February 14, 2026, from [Link]

  • 4406 GC-MS procedure and background.docx. (n.d.). Retrieved February 14, 2026, from [Link]

  • GC/MS Analysis Testing Methods. (2015, September 30). Innovatech Labs. Retrieved February 14, 2026, from [Link]

  • Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. (n.d.). Shimadzu. Retrieved February 14, 2026, from [Link]

  • Using GC-MS in Analytical Chemistry. (n.d.). AZoM. Retrieved February 14, 2026, from [Link]

  • Direct Interface GC/MS Method. (n.d.). EPA. Retrieved February 14, 2026, from [Link]

  • Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. (2024, December 18). MDPI. Retrieved February 14, 2026, from [Link]

  • (PDF) Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. (2020, July 14). ResearchGate. Retrieved February 14, 2026, from [Link]

  • N,N-dialkyl perfluoroalkanesulfonamides: Synthesis, characterization and properties | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • GC/FID & GC/MS RTL Flavor Databases. (n.d.). Agilent. Retrieved February 14, 2026, from [Link]

  • Accurate Prediction of Gas Chromatographic Retention Times via Density Functional Theory Calculations: A Case Study Using Brominated Flame Retardants | Request PDF. (2020, February 26). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Organic Solvents Retention Time Table. (n.d.). GL Sciences. Retrieved February 14, 2026, from [Link]

  • Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Amide Column. (n.d.). GL Sciences. Retrieved February 14, 2026, from [Link]

  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. (2024, July 18). PubMed. Retrieved February 14, 2026, from [Link]

  • The Synthesis and Characterization of Novel N-Heterocyclic Diazaborole Intramolecular Frustrated Lewis Acid/Base Pairs. (n.d.). UNH Scholars' Repository. Retrieved February 14, 2026, from [Link]

  • Neodymium alkoxides: synthesis, characterization and their combinations with dialkylmagnesiums as unique systems for polymerization and block copolymerization of ethylene and methyl methacrylate. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020, January 1). Spectroscopy Online. Retrieved February 14, 2026, from [Link]

  • Synthesis and characterization of metal complexes of N-alkyl-N-phenyl dithiocarbamates | Request PDF. (2025, August 5). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry. (2019, November 1). ResearchGate. Retrieved February 14, 2026, from [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

Sources

Safety Operating Guide

2-Bromo-N-ethyl-N-methylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 2-Bromo-N-ethyl-N-methylpropanamide (CAS: 1060817-26-6).[1]

Notice: As a specialized


-bromoamide intermediate, specific GHS data is often limited in public repositories. Consequently, this guide applies a "High-Hazard Precautionary Principle,"  treating the substance as a potent alkylating agent and potential lachrymator (tear-inducing agent) based on its pharmacophore.

Part 1: Immediate Hazard Assessment & Containment

Before initiating disposal, you must stabilize the material.


-Halo carbonyls are electrophilic; they react with biological nucleophiles (DNA, proteins), causing severe skin, eye, and respiratory irritation.
PropertyHazard CharacteristicOperational Implication
Chemical Class

-Bromoamide
Potential alkylating agent. Do not inhale.
Reactivity ElectrophilicSusceptible to hydrolysis; reactive toward nucleophiles (bases, thiols).
Physical State Solid/Oil (Grade dependent)May sublime or have high vapor pressure; Lachrymator risk.
Compatibility Incompatible with Strong BasesExothermic degradation may occur.

Core Safety Directive:

  • Engineering Control: All handling must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. Chemical splash goggles.

  • Segregation: Keep away from strong oxidizers and strong bases (e.g., NaOH, KOH) to prevent uncontrolled hydrolysis.

Part 2: Disposal Decision Logic

Use the following logic flow to determine whether to quench the material or dispose of it directly.

DisposalLogic Start Waste Material Identified: 2-Bromo-N-ethyl-N-methylpropanamide Condition Is the material stable and contained? Start->Condition DirectDisp PATH A: Direct Disposal (Preferred for Pure/Stable Waste) Condition->DirectDisp Yes Quench PATH B: Chemical Deactivation (Spills, Old/Unstable Stock) Condition->Quench No (Spill/Degraded) Step1 1. Label as 'Halogenated Organic Waste' DirectDisp->Step1 QStep1 1. Dissolve in Ethanol/Acetone Quench->QStep1 Step2 2. Segregate from Non-Halogenated Solvents Step1->Step2 Step3 3. Request EHS Pickup Step2->Step3 QStep2 2. Treat with Aq. Sodium Thiosulfate QStep1->QStep2 QStep3 3. Check pH & Test for Oxidant QStep2->QStep3 QStep3->Step1

Figure 1: Decision matrix for selecting the appropriate disposal pathway based on material stability.

Part 3: Detailed Disposal Protocols

Protocol A: Direct Disposal (Standard Workflow)

Use this for pure chemicals in original packaging or stable reaction mixtures.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers due to potential corrosion from bromide degradation.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Halogenated Organic."

    • Constituents: List "2-Bromo-N-ethyl-N-methylpropanamide" explicitly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Segregation: Do not mix with non-halogenated solvents (e.g., pure acetone/methanol waste). Halogenated waste requires high-temperature incineration (>1100°C) to prevent dioxin formation; mixing increases disposal costs and complexity.

Protocol B: Chemical Deactivation (Quenching)

Use this for cleaning spills, neutralizing glassware, or degrading old stock before disposal. This method utilizes nucleophilic substitution to displace the reactive bromide.

Reagents Required:

  • Solvent: Ethanol or Acetone.

  • Quenching Agent: Saturated aqueous Sodium Thiosulfate (

    
    ) or 10% Sodium Carbonate (
    
    
    
    ).

Step-by-Step Procedure:

  • Dissolution: Dissolve the waste material in a minimal amount of acetone or ethanol.

  • Reaction: Slowly add the quenching agent (Thiosulfate solution) with stirring.

    • Mechanism:[2][3][4] The thiosulfate anion acts as a nucleophile, displacing the bromide ion and forming a non-volatile, water-soluble Bunte salt.

  • Duration: Stir the mixture for at least 1 hour at room temperature.

  • Verification:

    • Check pH: Ensure pH is between 6 and 9.

    • Optional: Use starch-iodide paper to ensure no active oxidants remain (though this is specific to oxidizing agents, it confirms the presence of excess thiosulfate if the paper remains white/uncolored).

  • Final Disposal: The resulting mixture is now a generic aqueous/organic waste. Label as "Quenched Amide Waste - Contains Solvents" and dispose of via EHS.

Part 4: Emergency Contingencies (Spills)

Scenario: Benchtop spill of < 50 mL/g.

  • Evacuate & Ventilate: Immediately alert nearby personnel. If the substance is a lachrymator (tear-inducing), evacuate the lab and allow the HVAC system to clear the air for 15 minutes.

  • PPE Upgrade: Wear a full-face respirator with organic vapor cartridges if working outside a hood.

  • Absorb & Neutralize:

    • Cover the spill with a Vermiculite/Sodium Carbonate (90:10) mixture.

    • Do not use paper towels alone, as this increases surface area for evaporation.

  • Collection: Scoop the absorbed material into a wide-mouth jar. Wipe the surface with the Thiosulfate quenching solution described in Protocol B.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45791172, 2-Bromo-N-ethyl-N-methylpropanamide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 6: Working with Chemicals." National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Bromo-N-ethyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

2-Bromo-N-ethyl-N-methylpropanamide is not a generic reagent; it is an


-bromoamide. Structurally, this places it in a class of electrophilic alkylating agents .

While standard Safety Data Sheets (SDS) often classify it generically as an irritant (H315) or corrosive (H318), the functional chemistry implies a higher tier of risk: biological macromolecule alkylation . The bromine atom at the alpha position is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic attack by proteins and DNA.

The Core Directive: Do not rely on "standard" lab PPE. Your safety system must address permeation kinetics (how fast the molecule moves through glove material) and aerosolization (dust/vapor control).

Part 2: The PPE Firewall (Hierarchy of Defense)

We utilize a "Double-Shell" defense strategy. Standard disposable nitrile gloves (4 mil) provide insufficient breakthrough time for halogenated organic amides in concentrated forms.

Hand Protection: The 3-Layer Logic
  • Layer 1 (Inner): 4 mil Nitrile (Comfort & Sweat absorption).

  • Layer 2 (Barrier): Silver Shield® / 4H® (PE/EVOH Laminate) or Viton® .

    • Why: Laminate films offer >480 min breakthrough times for small halogenated molecules that permeate nitrile in <15 minutes.

  • Layer 3 (Outer): 5-8 mil Nitrile (Grip & Mechanical protection for the laminate liner).

Eye & Face Protection[1][2][3][4][5][6]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Safety glasses are insufficient . As a solid powder or concentrated oil, this compound can cause serious eye damage (H318). An airborne particle bypassing the side of safety glasses can result in permanent corneal opacity.

  • Face Shield: Mandatory if handling >500mg or conducting exothermic additions.

Respiratory & Body Defense[4]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Body: High-neck synthetic lab coat (buttoned to throat) + Chemical Apron (if handling liquid stock solutions).

  • Respiratory (Backup): If hood containment is breached or for spill cleanup, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter.

Part 3: Operational Workflow & Visualization

Decision Matrix: PPE Selection

The following logic gate determines your required protection level based on the physical state and scale of the reagent.

PPE_Decision_Matrix Start Start: Assess Reagent State State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Scale_S Scale < 100mg? Solid->Scale_S Scale_L Concentration > 0.1M? Liquid->Scale_L Level1 Level 1: Standard (Double Nitrile + Goggles + Hood) Scale_S->Level1 Yes Level2 Level 2: Enhanced (Laminate Liners + Apron + Face Shield) Scale_S->Level2 No (Dust Risk) Scale_L->Level1 No Scale_L->Level2 Yes (Permeation Risk)

Figure 1: PPE Decision Matrix based on physical state and concentration risks.

Part 4: The Self-Validating Handling Protocol

A "Self-Validating System" means the protocol includes steps that prove the safety measures are working during the procedure.

Phase 1: Pre-Operational Validation
  • Glove Inflation Test: Before donning outer nitrile gloves, trap air in them and squeeze. If they deflate, the barrier is compromised. Discard.

  • Flow Check: Tape a Kimwipe strip to the bottom of the fume hood sash. It must be pulled inward steadily (indicating >100 fpm face velocity).

Phase 2: Active Handling (Weighing & Transfer)
  • The "Static Trap": 2-Bromo-N-ethyl-N-methylpropanamide powder is often static-prone. Use an anti-static gun or polonium strip near the balance to prevent "jumping" particles.

  • Solvent Trap: If dissolving the solid, add the solvent to the solid, not the reverse, to minimize dust displacement.

  • Change-Out Rule: If any liquid splashes onto the outer glove, assume immediate breakthrough. Doff the outer glove immediately, wash the inner laminate glove with soap/water, and re-don a fresh outer glove.

Phase 3: Decontamination & Doffing (The Critical Failure Point)

Most exposures occur after the experiment, during glove removal.

  • Wipe Down: While still in the hood, wipe all tools and the exterior of your gloves with a solvent-dampened pad (Acetone or DCM, depending on solubility). Dispose of the pad as solid hazardous waste.

  • Doffing Sequence:

    • Remove Outer Gloves (turn inside out).

    • Remove Apron (if worn).

    • Remove Goggles (place in designated wash bin).

    • Remove Inner Gloves (last).

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk if residue is present).

Part 5: Emergency Response & Disposal

Spill Management
ScenarioImmediate ActionDecontamination Agent
Solid Spill (<5g) Cover with wet paper towels to prevent dust. Scoop into waste.10% Sodium Thiosulfate (nucleophile to quench alkylator)
Liquid Spill Absorb with vermiculite or sand. Do NOT use paper towels (fire risk if flammable solvent).10% Sodium Thiosulfate or dilute ammonia
Skin Contact Flush for 15 mins. Do not scrub (abrasion aids absorption).Water + Mild Soap
Eye Contact Flush for 15 mins. Hold eyelids open.Eyewash Station
Waste Disposal Streams
  • Solid Waste: Segregate into "Solid Hazardous Waste - Halogenated Organics". Label clearly as "Lachrymator/Alkylating Agent".

  • Liquid Waste: "Halogenated Organic Solvents". Do not mix with strong oxidizers (e.g., Nitric acid waste) as this may generate bromine gas.

Part 6: Scientific Rationale (Mechanism of Action)

Why do we treat this so strictly? The Carbon-Bromine (C-Br) bond in the alpha position to the carbonyl is weakened by the electron-withdrawing nature of the carbonyl group. This makes the alpha-carbon a "soft" electrophile.



In a biological context, Nu: represents nucleophilic residues on DNA (Guanine N7) or proteins (Cysteine thiols). Alkylation of these sites leads to cellular damage or immune sensitization. Standard PPE protocols often ignore this specific "alkylating" potential, focusing only on acidity/basicity. Our protocol mitigates the specific risk of covalent modification of biological tissue .

References

  • PubChem. (n.d.).[1] 2-Bromo-N-ethyl-N-methylpropanamide (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Utah State University. (n.d.). Glove Chemical Compatibility Guide.[7] Office of Environmental Health and Safety. Retrieved October 26, 2025, from [Link]

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] Retrieved October 26, 2025, from [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N-ethyl-N-methylpropanamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.